3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINBQIDAICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411719 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-11-0 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole-containing moieties are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] The incorporation of a carboxylic acid functional group onto this scaffold, as seen in 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides a crucial handle for synthetic elaboration and enhances the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions.[3][4] This guide offers a detailed exploration of the physicochemical properties of this compound (CAS No. 77169-11-0), a compound of significant interest to researchers in drug development and organic synthesis.[5]
Molecular Structure and Key Identifiers
This compound is characterized by a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position nitrogen, and a carboxylic acid at the 4-position. This specific arrangement of substituents dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 77169-11-0 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| IUPAC Name | This compound |
Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of this compound is not extensively published, a reliable synthetic route can be extrapolated from established methods for analogous pyrazole-4-carboxylic acids.[7] A common and effective approach involves a multi-step sequence starting from a substituted acetophenone.
Plausible Synthetic Route
The synthesis can be envisioned in three main stages:
-
Hydrazone Formation: Reaction of acetophenone with phenylhydrazine to form the corresponding phenylhydrazone.
-
Vilsmeier-Haack Formylation: Cyclization and formylation of the hydrazone using a Vilsmeier reagent (e.g., POCl₃ and DMF) to yield the pyrazole-4-carbaldehyde intermediate.
-
Oxidation: Conversion of the aldehyde to the final carboxylic acid using a suitable oxidizing agent.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a cooled (0-5 °C) mixture of dimethylformamide (DMF, 3 equivalents) and phosphorus oxychloride (POCl₃, 2 equivalents), slowly add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aldehyde intermediate.
Step 2: Oxidation to this compound
-
Dissolve the intermediate aldehyde (1 equivalent) in a suitable solvent such as acetone.
-
Prepare a solution of an oxidizing agent, for example, sodium chlorite (NaClO₂, 3 equivalents) and a scavenger like sulfamic acid (NH₂SO₃H, 3 equivalents) in water.
-
Add the oxidizing solution to the aldehyde solution and stir at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry to yield this compound.
Core Physicochemical Properties
Detailed experimental data for this specific molecule is sparse in the literature. The following section combines known information with expert analysis based on its chemical structure.
| Physicochemical Property | Predicted/Expected Value | Rationale/Comments |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >150 °C. | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the planar aromatic systems facilitate efficient crystal packing. A related compound, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 157-160 °C.[8] Another analogue, 3-phenyl-1H-pyrazole-4-carboxylic acid, melts at 278 °C (with decomposition).[9] |
| Solubility | Poorly soluble in water at neutral pH. Soluble in alkaline aqueous solutions and polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group confers some polarity. However, the molecule's overall hydrophobic character, due to the phenyl and pyrazole rings, limits its solubility in neutral water. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[10] |
| pKa | Estimated to be in the range of 3-4. | The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. The pKa of the related 3-phenyl-1H-pyrazole-4-carboxylic acid has been predicted to be around 3.07.[9] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with residual water in the solvent.
-
~7.2-7.8 ppm (multiplet, 5H): Protons of the phenyl group.
-
~8.0-8.5 ppm (singlet, 1H): Proton at the 5-position of the pyrazole ring.
-
~2.4-2.6 ppm (singlet, 3H): Protons of the methyl group (-CH₃).
-
¹³C NMR (Carbon NMR)
-
Expected Chemical Shifts (δ, ppm):
-
~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~110-150 ppm: Aromatic carbons of the phenyl and pyrazole rings.
-
~10-15 ppm: Methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Acquire a spectrum using an ATR-FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |
| ~1700-1680 (strong) | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretch | Aromatic and pyrazole rings |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[11] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Results (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 202. This corresponds to the molecular weight of the compound.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and fragmentation of the phenyl and pyrazole rings. The phenyl cation (m/z = 77) is a common fragment.
Caption: Analytical workflow for the characterization of the target compound.
Conclusion and Future Outlook
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive overview based on its molecular structure and the properties of analogous compounds. The provided synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives. Further investigation into the biological activity of derivatives of this core structure is a promising avenue for future research.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 1H-Pyrazole-4-carboxylicacid, 3-methyl-1-phenyl- - CAS:77169-11-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5504-65-4 [amp.chemicalbook.com]
- 10. CAS 5504-65-4: 3-phenyl-1H-pyrazole-4-carboxylic acid [cymitquimica.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
An In-depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a detailed and rationalized synthesis protocol, analytical validation techniques, and its significant applications. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering expert insights into the practical utility and scientific context of this compound.
Core Identification and Chemical Properties
Accurate identification is the cornerstone of all chemical research and development. This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "pharmacophore" due to its prevalence in many active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the methyl, phenyl, and carboxylic acid groups on the pyrazole ring dictates its chemical reactivity and potential biological interactions.
Key Identifiers
A summary of the essential identifiers for this compound is provided below for unambiguous characterization.
| Identifier | Value | Source |
| CAS Number | 77169-11-0 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 |
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions, such as selecting a suitable solvent for a reaction or formulation.
| Property | Value | Notes |
| Physical Form | Solid | Typically a white to off-white powder. |
| Storage | Sealed in dry, Room Temperature | [3] |
| Solubility | Soluble in polar organic solvents | The carboxylic acid group enhances solubility in solvents like alcohols and DMSO. |
Synthesis and Mechanistic Rationale
The synthesis of pyrazole carboxylic acids is a well-established field, yet the choice of pathway can significantly impact yield, purity, and scalability. Many pyrazole derivatives serve as crucial intermediates for fungicides and other agrochemicals, leading to extensive process optimization.[4][5][6] A common and reliable method for synthesizing the target molecule involves the cyclization of a β-ketoester equivalent with phenylhydrazine, followed by functional group manipulation.
Recommended Synthesis Protocol
This protocol outlines a robust method for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Condensation to form Ethyl 2-(phenylhydrazineylidene)acetoacetate
-
Reactants: Ethyl acetoacetate, Phenylhydrazine.
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add phenylhydrazine dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture for 2-4 hours. The product, a phenylhydrazone intermediate, will precipitate out of solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Rationale: This is a classic condensation reaction. The nucleophilic amino group of phenylhydrazine attacks the electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the stable hydrazone. Ethanol is an ideal solvent as it solubilizes the reactants while allowing the product to precipitate upon formation, driving the reaction to completion.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Reactants: Phenylhydrazone intermediate from Step 1, Vilsmeier reagent (prepared from POCl₃ and DMF).
-
Procedure:
-
In a separate flask under an inert atmosphere (Nitrogen or Argon), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).
-
Slowly add the phenylhydrazone intermediate to the Vilsmeier reagent.
-
Heat the reaction mixture, typically to 60-80 °C, for several hours until the reaction is complete (monitored by TLC). This step results in the formation of the corresponding pyrazole-4-carboxaldehyde.[7]
-
Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base like sodium hydroxide.
-
-
Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[7] Here, it acts as both a cyclizing and formylating agent. The reagent activates the enamine-like system of the hydrazone, leading to intramolecular cyclization to form the pyrazole ring. The same reagent then formylates the electron-rich 4-position of the newly formed pyrazole.
Step 3: Oxidation to Carboxylic Acid
-
Reactants: Pyrazole-4-carboxaldehyde from Step 2, an oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
Procedure:
-
Dissolve the aldehyde in a suitable solvent (e.g., acetone or aqueous base).
-
Slowly add the oxidizing agent at a controlled temperature (often 0-10 °C).
-
Stir until the aldehyde is fully consumed.
-
Work up the reaction by neutralizing any excess oxidant and acidifying the solution to precipitate the carboxylic acid product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
-
Rationale: This is a standard oxidation of an aldehyde to a carboxylic acid. The choice of oxidant is crucial; potassium permanganate is cost-effective but can sometimes lead to over-oxidation if not controlled, while Jones reagent is highly efficient but chromium-based. The final acidification step is necessary to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis process.
Caption: A simplified workflow for the synthesis of the title compound.
Analytical Validation and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. This self-validating system is critical for reproducible research and development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons of the phenyl ring, and the pyrazole proton. The absence of the aldehyde proton peak (around 9-10 ppm) and the appearance of a broad carboxylic acid proton peak confirm the final oxidation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected value of 202.21 g/mol .[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key signals include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample (>95-99%) will show a single major peak.
Applications in Drug Discovery and Materials Science
Pyrazole carboxylic acids are highly valued scaffolds in medicinal chemistry.[1] The carboxylic acid group serves as a versatile synthetic handle for creating amide or ester libraries, which is a common strategy in lead optimization.
Role as a Pharmaceutical Intermediate
This specific molecule is a key building block for more complex APIs. Its derivatives have been investigated for a range of biological activities. The pyrazole core is a known pharmacophore in drugs targeting enzymes and receptors. For example, related structures, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, are potent fungicides that act by inhibiting succinate dehydrogenase (SDHI).[4][8] This highlights the importance of the pyrazole carboxamide moiety in modulating biological systems.
Logical Pathway in Drug Development
The diagram below illustrates the logical progression from a core intermediate like this compound to a potential drug candidate.
Caption: From chemical intermediate to drug candidate workflow.
Use in Coordination Chemistry
Beyond pharmaceuticals, pyrazole carboxylic acids are used as ligands to create metal complexes. These complexes can have interesting properties, such as luminescence or catalytic activity, making them suitable for applications in materials science and catalysis.[9]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-4-carboxylicacid, 3-methyl-1-phenyl- - CAS:77169-11-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendant Therapeutic Potential of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the pharmacophores of numerous clinically significant drugs.[1] Among the vast landscape of pyrazole-containing scaffolds, derivatives of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this privileged scaffold.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring system is a versatile and highly sought-after motif in the design of bioactive molecules. Its unique electronic properties and conformational flexibility allow for diverse interactions with various biological targets. The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent celecoxib and the analgesic dipyrone attests to its profound pharmacological importance.[2] The this compound framework, in particular, offers a synthetically accessible and readily modifiable template for the generation of extensive compound libraries with diverse biological profiles.
Synthesis of this compound and Its Derivatives
The synthetic accessibility of the pyrazole core is a key advantage for its exploration in drug discovery. The Vilsmeier-Haack reaction is a commonly employed and efficient method for the synthesis of the 3-phenyl-1-phenyl-1H-pyrazole-4-carboxaldehyde precursor.[3] This aldehyde serves as a versatile intermediate for the preparation of the target carboxylic acid and its subsequent derivatives, primarily amides and esters.
General Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence, commencing with the formation of a phenylhydrazone, followed by cyclization via the Vilsmeier-Haack reaction to yield the key pyrazole-4-carboxaldehyde intermediate. Subsequent oxidation and derivatization lead to the desired carboxylic acid, amides, and esters.
References
A Comprehensive Technical Guide to the Mechanisms of Action of Pyrazole Carboxylic Acid Compounds
Abstract
The pyrazole ring system, particularly when functionalized with a carboxylic acid or its derivatives, represents a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] Compounds built upon this core exhibit a remarkable diversity of biological activities, stemming from their ability to interact with a wide array of molecular targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with pyrazole carboxylic acid compounds. We will dissect key examples, from enzyme inhibition to receptor modulation, to illuminate how these agents achieve their therapeutic or fungicidal effects. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized view of established knowledge, field-proven insights into experimental design, and detailed protocols for mechanistic investigation.
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Versatile Core in Modern Chemistry
Heterocyclic compounds are foundational to the synthesis of biologically active molecules, and among them, the pyrazole structure is a cornerstone.[3] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The inclusion of a carboxylic acid moiety (or its bioisosteres like carboxamides) provides a critical interaction point—often a hydrogen bond donor/acceptor or a charged center—that anchors the molecule to its biological target. This combination of a stable, aromatic pyrazole core with a versatile carboxylic acid functional group has led to the development of blockbuster drugs and highly effective agricultural agents.[1][4] This guide will explore the molecular intricacies of how these compounds function, focusing on three well-characterized mechanisms of action.
Core Mechanism I: Enzyme Inhibition
Many pyrazole carboxylic acid derivatives exert their effects by directly inhibiting the catalytic function of key enzymes. This mode of action is central to their roles in treating inflammation and controlling fungal diseases.
Cyclooxygenase-2 (COX-2) Inhibition: The Case of Celecoxib
One of the most prominent examples of a pyrazole-based drug is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[5][6] Its mechanism relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Causality of Action: The body contains two primary COX isoforms, COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining.[6] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[6][7][8]
Celecoxib's diaryl-substituted pyrazole structure, which includes a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme.[7][9] This binding pocket is larger in COX-2 than in COX-1, which is the structural basis for Celecoxib's selectivity.[6] By reversibly inhibiting COX-2, Celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][6][9]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Succinate Dehydrogenase (SDH) Inhibition: A Cornerstone of Modern Fungicides
In the agricultural sector, pyrazole carboxamides are a major class of fungicides that target fungal respiration.[10][11] These compounds are highly effective Succinate Dehydrogenase Inhibitors (SDHIs).[12][13]
Causality of Action: Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme with a dual role in fungal metabolism: it participates in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10][13] Pyrazole carboxamide fungicides bind to the ubiquinone-binding (Qp) site of the SDH enzyme, physically obstructing the transfer of electrons from succinate to ubiquinone.[10]
This blockade has catastrophic consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the cell's primary energy source.[10]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, which causes oxidative stress.[10]
-
Metabolic Disruption: The inhibition of the TCA cycle cripples central cellular metabolism.[10]
The combined effect is the cessation of fungal growth and eventual cell death.[10] This targeted approach is highly effective and has been instrumental in managing fungicide resistance.[10][11]
Caption: Pyrazole carboxamides inhibit SDH (Complex II), disrupting the TCA cycle and ETC.
Table 1: Comparative Efficacy of Pyrazole-based SDH Inhibitors
| Compound | Target Organism | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound 7s | Porcine SDH | 0.014 | [12][13] |
| Fluxapyroxad | Porcine SDH | >2.87 (205-fold less active than 7s) | [12][13] |
| SCU3038 | Rhizoctonia solani SDH | 0.016 mg/L (EC₅₀) | [14] |
| Thifluzamide | Rhizoctonia solani | Not specified, but SCU2028 was equivalent |[15] |
Core Mechanism II: G-Protein Coupled Receptor (GPCR) Modulation
Beyond enzymes, pyrazole derivatives can also target cell surface receptors, such as GPCRs, to modulate signaling pathways.
Cannabinoid Receptor 1 (CB1) Inverse Agonism: The Case of Rimonabant
Rimonabant, a diarylpyrazole, was the first selective CB1 receptor blocker developed for clinical use.[16][17] Its mechanism involves modulating the endocannabinoid system, which plays a significant role in appetite and energy metabolism.[18][19]
Causality of Action: The CB1 receptor is predominantly located in the central nervous system and peripheral tissues like adipose tissue.[20] When activated by endocannabinoids (e.g., anandamide), it stimulates appetite.[18][20] Rimonabant acts as an inverse agonist or antagonist, binding to the CB1 receptor and blocking its activation by endocannabinoids.[16][20] This inhibition of CB1 signaling pathways leads to decreased appetite and food intake, and it also has direct effects on adipose tissue to improve glucose and lipid metabolism.[18][20]
Despite its efficacy in promoting weight loss and improving metabolic profiles, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the endocannabinoid system in regulating mood.[16][20]
Caption: Rimonabant blocks the CB1 receptor, inhibiting appetite-stimulating signals.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The biological activity of pyrazole carboxylic acid compounds is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing potency and selectivity.
-
For CB1 Receptor Antagonists: Studies on Rimonabant and related compounds revealed that potent and selective CB1 antagonistic activity requires specific structural features: a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[21][22]
-
For SDH Inhibitors: The chemical structure of SDHI fungicides typically consists of three parts: a heterocyclic acid core (the pyrazole), a hydrophobic side moiety, and an amide linker.[13] Structural optimization of the heterocyclic core and the hydrophobic side chain are the main strategies for designing new, more potent SDHIs.[13] For example, substituting the pyrazole ring with a fluorine atom can create additional interactions with the enzyme, increasing binding affinity.[12]
-
For ALKBH1 Inhibitors: For a series of 1H-pyrazole-4-carboxylic acid derivatives targeting the DNA demethylase ALKBH1, the position of the carboxylic acid was found to be critical. Moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity, demonstrating the precise geometry required for interaction with the enzyme's active site.[23]
Methodologies for Elucidating the Mechanism of Action
Determining the mechanism of action requires a multi-faceted approach, combining in vitro, cellular, and computational methods. Each protocol described here is a self-validating system when appropriate controls are included.
In Vitro Target Engagement: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a generalized workflow to determine the concentration of a pyrazole derivative required to inhibit 50% of a target enzyme's activity (IC₅₀).
Experimental Protocol:
-
Reagent Preparation: Prepare a concentrated stock solution of the test compound (e.g., pyrazole carboxylic acid derivative) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the various dilutions of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. This step is critical for understanding time-dependent inhibition.
-
Reaction Initiation: Initiate the reaction by adding the enzyme's specific substrate.
-
Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.
Cellular-Level Confirmation: Western Blot for Signaling Pathway Modulation
This protocol validates if target engagement in a cell leads to the expected downstream effect on a signaling pathway.
Experimental Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat the cells with various concentrations of the pyrazole compound for a specific duration. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or a downstream phosphorylated signaling protein.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression or phosphorylation state.
Conclusion and Future Perspectives
The pyrazole carboxylic acid scaffold is a testament to the power of privileged structures in chemical biology. Its derivatives have demonstrated a remarkable ability to modulate diverse biological targets through mechanisms ranging from the selective inhibition of enzymes like COX-2 and SDH to the nuanced modulation of GPCRs like CB1.[5][10][18] The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and powered by robust experimental methodologies, promises the discovery of new therapeutic agents and agrochemicals. Future research will likely focus on designing multi-target compounds to combat resistance and developing derivatives with improved safety profiles and novel mechanisms of action.[24]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgx.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rimonabant - Wikipedia [en.wikipedia.org]
- 17. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Therapeutic Targets of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics.[1] 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid represents a promising, yet uncharacterized, member of this chemical family. The critical first step in harnessing its therapeutic potential is the identification and validation of its molecular target(s). This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of these targets. We will move beyond a theoretical overview to present actionable experimental strategies, from initial hypothesis generation to definitive target validation, equipping research and development teams with the necessary protocols and conceptual understanding to navigate this pivotal phase of drug discovery.
Foundational Hypothesis Generation: Where to Begin the Search
Given the absence of established biological data for this compound, our initial approach must be deductive, leveraging the well-documented activities of structurally related pyrazole derivatives. This allows us to formulate a rational basis for our target search.
The pyrazole nucleus is a privileged scaffold known to interact with several key classes of therapeutic targets.[1] Analysis of existing pyrazole-containing drugs and clinical candidates suggests three high-probability target families for our compound of interest:
-
Protein Kinases: A significant number of approved kinase inhibitors incorporate the pyrazole core.[1] These enzymes are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[2][3]
-
G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of drug targets, and pyrazole-containing molecules have been shown to modulate their activity.[4][5]
-
Ion Channels: As crucial regulators of cellular excitability, ion channels are important therapeutic targets, and their modulation by pyrazole derivatives has been documented.[6][7]
Our initial strategy, therefore, will be to investigate these three target classes in parallel. This multi-pronged approach maximizes the probability of identifying a valid target early in the discovery process.
A Multi-Pronged Approach to Target Identification
Target identification can be broadly categorized into two paradigms: forward pharmacology (phenotypic screening followed by target deconvolution) and reverse pharmacology (screening against predefined targets).[8] We will employ a hybrid strategy, beginning with broad-based screening against our hypothesized target families and incorporating methods for unbiased target discovery.
Initial Target Class Screening
The most direct path to identifying a potential target is to screen the compound against well-defined panels of our hypothesized target families. Several reputable contract research organizations (CROs) offer these services, providing rapid and cost-effective initial data.
-
Kinome Profiling: The compound should be screened against a broad panel of kinases (e.g., over 560 kinases) to identify any potential inhibitory activity.[9] This will provide a comprehensive overview of the compound's selectivity profile within the human kinome.[2][10]
-
GPCR Profiling: A comprehensive GPCR panel screen will assess the compound's ability to act as an agonist, antagonist, or allosteric modulator of a wide range of receptors.[11][12][13]
-
Ion Channel Profiling: Screening against a panel of the most physiologically relevant ion channels will determine if the compound has any modulatory effects on these targets.[6][7][14]
Data Presentation: Initial Target Class Screening Results
| Target Class | Panel Size | Assay Type | Primary Endpoint | Hit Criteria |
| Protein Kinases | >400 | Biochemical (e.g., TR-FRET, ADP-Glo) | % Inhibition @ 10 µM | >50% Inhibition |
| GPCRs | >150 | Cell-based (e.g., Calcium flux, cAMP) | Agonism/Antagonism | EC50/IC50 < 10 µM |
| Ion Channels | >50 | Automated Electrophysiology | % Modulation @ 10 µM | >30% Modulation |
Unbiased Target Identification: Casting a Wider Net
In parallel with target class screening, it is prudent to employ unbiased methods that do not rely on a priori assumptions about the compound's mechanism of action. These techniques are particularly valuable for discovering novel or unexpected targets.[15][16]
This is a powerful and widely used technique for isolating the specific binding partners of a small molecule from a complex biological sample, such as a cell lysate.[17][18][19] The fundamental principle involves immobilizing the compound of interest on a solid support and then using this "bait" to "fish" for its binding partners.[20]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
CETSA® is a label-free method for assessing target engagement in a cellular context.[21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[23] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[24]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Rigorous Target Validation: From Hit to Confirmed Target
Identifying a protein that binds to our compound is only the first step. We must then rigorously validate that this interaction is responsible for the compound's biological activity.[25]
Biochemical Validation
Once a putative target is identified, the direct interaction between the compound and the purified protein must be characterized.[26][27][28]
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) and kinetics of the interaction.
-
Enzymatic Assays: If the identified target is an enzyme, its activity in the presence of varying concentrations of the compound should be measured to determine the IC50.[27]
Cellular Target Engagement and Functional Assays
It is crucial to confirm that the compound engages the target in a cellular environment and that this engagement leads to a functional consequence.
-
Target Engagement Assays: CETSA® can be used in a dose-response format to confirm that the compound engages the target in intact cells.[22]
-
Functional Cellular Assays: Assays should be developed to measure the downstream consequences of target modulation. For example, if the target is a kinase, a Western blot could be used to measure the phosphorylation of a known substrate.
Genetic Validation
Genetic approaches provide the highest level of confidence in target validation by directly linking the target to the observed phenotype.[29][30][31]
-
CRISPR/Cas9 Knockout/Knock-in: The gene encoding the putative target can be knocked out using CRISPR/Cas9 technology.[][33] If the compound's activity is lost in the knockout cells, it provides strong evidence that the protein is the relevant target. Conversely, introducing a mutation in the target that confers resistance to the compound would also validate the target.[34]
Logical Flow of Target Validation
Caption: Logical progression of target validation experiments.
Detailed Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed step-by-step protocols for two of the key methodologies discussed.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer at a concentration of 107 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Add this compound to the desired final concentrations. Include a vehicle-only control.
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.
-
Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
-
Add this compound at various concentrations (typically a 10-point serial dilution). Include a no-inhibitor control.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Conclusion
The journey to elucidate the therapeutic targets of a novel compound like this compound is a systematic process of hypothesis, experimentation, and validation. By leveraging the known pharmacology of the pyrazole scaffold to inform initial screening efforts and employing a combination of unbiased target identification methods, researchers can efficiently identify high-confidence candidate targets. Subsequent rigorous validation using biochemical, cellular, and genetic approaches is paramount to confirming these candidates and building a solid foundation for a successful drug development program. This guide provides a robust and experimentally-driven roadmap to navigate this critical phase of discovery.
References
- 1. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Ion Channel Drug Discovery Services | Sygnature Discovery [sbdrugdiscovery.com]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 26. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 27. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. biocompare.com [biocompare.com]
- 30. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. selectscience.net [selectscience.net]
- 33. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 34. oxfordglobal.com [oxfordglobal.com]
An In-Depth Technical Guide to the Synthesis and Application of Substituted 1H-Pyrazole-4-Carboxylic Acids in Drug Discovery
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of substituted 1H-pyrazole-4-carboxylic acids, a class of molecules that has emerged as a "privileged scaffold" in modern pharmacology. We will delve into the core synthetic strategies, explore the vast therapeutic landscape these compounds address, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. The insights provided are grounded in established literature and aim to explain not just the "how" but the fundamental "why" behind key experimental and design choices.
The Pyrazole Core: A Foundation for Pharmacological Diversity
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This simple aromatic structure is a cornerstone of medicinal chemistry, found in blockbuster drugs ranging from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil.[1] The specific substitution pattern of 1H-pyrazole-4-carboxylic acid offers a particularly powerful platform for drug design. The carboxylic acid group at the 4-position provides a crucial anchor for chemical modification and, more importantly, often serves as a key interaction point with biological targets, such as forming salt bridges or chelating metal ions in enzyme active sites.[1][2] This unique combination of a stable, aromatic core and a versatile, functional handle has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[3][4]
Part 1: The Synthetic Landscape: From Bench to Biologically Active Molecules
The construction of the substituted 1H-pyrazole-4-carboxylic acid core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (regioselectivity), and the scalability of the reaction.
Core Synthetic Strategies
-
Multi-Component, One-Pot Synthesis: This modern approach represents a highly efficient and atom-economical strategy for generating polysubstituted pyrazoles. A common variant involves the condensation of a hydrazine derivative, an aldehyde, and a β-ketoester (such as ethyl acetoacetate) in the presence of a catalyst.[5] This method is prized for its operational simplicity and its adherence to the principles of green chemistry by minimizing intermediate isolation steps. The use of recyclable catalysts, like magnetic ionic liquids, further enhances its environmental credentials.[5]
-
Classical Cyclocondensation Reactions: The foundational Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound.[6][7] To achieve the desired 4-carboxylic acid substitution, precursors such as diethyl 2-(ethoxymethylene)-3-oxosuccinate can be employed. While robust and well-documented, these methods may require more complex starting materials or multiple steps compared to one-pot strategies.
-
The Vilsmeier-Haack Approach: This reaction provides a regioselective route to pyrazole-4-carboxaldehydes from the hydrazones of methyl ketones.[5] The resulting aldehyde can then be readily oxidized to the target carboxylic acid. This method is particularly useful when specific substitution patterns are required that may not be accessible through direct condensation approaches.
Visualizing the Workflow: A Three-Component Synthesis
The following diagram illustrates a generalized and highly effective one-pot, three-component reaction to synthesize ethyl 1,3,5-substituted-1H-pyrazole-4-carboxylates, which are immediate precursors to the corresponding carboxylic acids.
Caption: Generalized workflow for a one-pot, three-component pyrazole synthesis.
Field-Proven Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, a representative example of the class. It is designed as a self-validating system with clear checkpoints.
Objective: To synthesize a substituted 1H-pyrazole-4-carboxylate via a one-pot, three-component reaction.[5]
Materials:
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Phenylhydrazine (10 mmol, 1.08 g)
-
1-Butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]) (1.5 mmol)
-
Ethyl acetate (for workup)
-
Isopropanol (for recrystallization)
-
Oxygen supply (balloon or flow)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid catalyst [bmim][FeCl₄] (1.5 mmol).
-
Initiation: Place a magnetic stir bar in the flask and attach a condenser. Begin stirring and introduce a gentle flow of oxygen into the reaction vessel. Heat the mixture to 80°C.
-
Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The disappearance of starting materials and the appearance of a new, major product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. The magnetic ionic liquid catalyst can be separated from the product solution by placing a strong magnet against the side of the flask and decanting the liquid.
-
Workup and Isolation: The decanted liquid is concentrated under reduced pressure to remove volatile components. The resulting crude oil is dissolved in a minimal amount of hot isopropanol.
-
Purification (Self-Validation Checkpoint 2): Allow the isopropanol solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The formation of a solid precipitate is expected. Collect the pure product crystals by vacuum filtration, washing with cold isopropanol.
-
Characterization: Dry the product under vacuum. A pure sample of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate should be a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals will include aromatic protons, an ethyl ester quartet and triplet, and a pyrazole ring proton singlet.
Part 2: Biological Significance and Structure-Activity Relationships (SAR)
The true value of the 1H-pyrazole-4-carboxylic acid scaffold lies in its remarkable versatility as a pharmacophore. Its derivatives have been shown to interact with a wide array of biological targets, leading to applications across multiple therapeutic areas.
Oncology: Targeting Cancer with Precision
In cancer therapy, these pyrazoles have shown significant promise as enzyme inhibitors.[8]
Case Study: ALKBH1 Demethylase Inhibitors Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer.[2] The inhibitory mechanism hinges on a critical interaction between the pyrazole scaffold and the enzyme's active site.
-
Causality of Binding: Molecular docking studies reveal that the N2 nitrogen of the pyrazole ring and the oxygen of the 4-carboxylic acid group chelate the Mn²⁺ cofactor essential for the enzyme's catalytic activity.[2] This bidentate chelation provides a strong and specific anchor for the inhibitor.
-
Structure-Activity Relationship (SAR): Systematic modification of the lead compound (Compound 3 ) elucidated key SAR insights.[2] Moving the carboxylic acid from the 4-position to the 3-position resulted in a catastrophic 1200-fold loss in activity, underscoring the geometric importance of the chelation motif.[2] Furthermore, adding substituents (Cl– or CH₃–) to the pyrazole ring itself led to decreased potency, suggesting that an unsubstituted pyrazole core is optimal for fitting into the ALKBH1 active site.[2]
The following diagram illustrates the key pharmacophoric interactions.
Caption: Key chelation interactions of a pyrazole inhibitor in an enzyme active site.
SAR Data Summary: ALKBH1 Inhibitors
| Compound Modification | Position | Resulting Activity | Rationale |
| Move COOH to 3-position | Pyrazole Ring | >1200-fold decrease | Disrupts optimal geometry for Mn²⁺ chelation[2] |
| Add Cl or CH₃ | Pyrazole Ring | Decreased activity | Steric hindrance in the active site pocket[2] |
| Replace Pyrazole | Core Scaffold | Significant reduction | Pyrazole N2 is essential for metal chelation[2] |
Fungicides: Protecting Crops through Enzyme Inhibition
Beyond human medicine, pyrazole-4-carboxamides (derived directly from the corresponding carboxylic acids) are a major class of fungicides used in agriculture.[9] They function as potent succinate dehydrogenase inhibitors (SDHIs).[9][10]
-
Mechanism of Action: These compounds bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This binding event blocks cellular respiration, leading to fungal cell death.[9]
-
Design Rationale: The design of novel SDHI fungicides often involves using highly successful commercial products like fluxapyroxad as a template.[9] Molecular docking simulations are heavily employed to predict how new derivatives will interact with key amino acid residues in the SDH binding pocket, such as Tryptophan and Arginine, guiding the synthesis of more effective agents.[9][10]
Broad-Spectrum Applications
The utility of this scaffold extends to numerous other areas:
-
Anti-inflammatory Agents: Certain derivatives have shown potent inhibition of inflammatory mediators and neutrophil chemotaxis.[11]
-
Hypoglycemic Agents: A series of substituted pyrazole-4-carboxylic acids were synthesized and evaluated as potential treatments for diabetes, showing promising blood glucose-lowering effects in animal models.[7][12]
-
Antimicrobial Agents: The pyrazole core is present in compounds with activity against various bacterial and fungal pathogens.[3]
Future Outlook
The 1H-pyrazole-4-carboxylic acid scaffold remains a fertile ground for drug discovery. Its synthetic accessibility and proven track record as a versatile pharmacophore ensure its continued relevance. Future research will likely focus on several key areas:
-
Novel Biological Targets: Exploring the activity of pyrazole libraries against new and emerging disease targets.
-
Advanced Synthetic Methods: Developing even more efficient, sustainable, and regioselective synthetic routes to expand the accessible chemical space.
-
Prodrug Strategies: Enhancing the pharmacokinetic properties of potent inhibitors, for example, by converting the carboxylic acid to an ester prodrug to improve cell membrane permeability, as was successfully done for ALKBH1 inhibitors.[2]
By understanding the fundamental principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to leverage the power of substituted 1H-pyrazole-4-carboxylic acids to develop the next generation of innovative therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide on the Structural Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound stands as a pivotal scaffold in the landscape of medicinal chemistry. Its distinct architecture, featuring a pyrazole core functionalized with phenyl, methyl, and carboxylic acid groups, imparts a rich chemical character with profound therapeutic potential. This guide provides a comprehensive exploration of the structural elucidation of this molecule, transcending a mere inventory of data to offer a nuanced discourse on experimental strategy, data interpretation, and the critical nexus between molecular structure and biological function. We will navigate the synergistic application of premier analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—to construct a robust and validated structural model. The methodologies and interpretations detailed herein are anchored in established scientific principles and fortified by authoritative references, presenting a solid framework for researchers dedicated to the design and development of innovative pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged motif in drug discovery, esteemed for its metabolic resilience and versatile binding capabilities. Its incorporation into numerous FDA-approved pharmaceuticals, such as the anti-inflammatory drug Celecoxib, highlights its therapeutic relevance. Specifically, this compound functions as an essential building block for a wide array of biologically active compounds, including potent inhibitors of kinases, growth factors, and other crucial cellular targets. A precise understanding of its three-dimensional structure is not a mere academic pursuit but a fundamental prerequisite for rational drug design. It empowers the optimization of ligand-receptor interactions and paves the way for the development of next-generation therapeutics with superior efficacy and selectivity.
Synthesis and Physicochemical Characterization
A dependable and scalable synthesis is the bedrock of any chemical research initiative. The prevailing and most efficient pathway to this compound employs a multicomponent reaction, a hallmark of sustainable chemistry.
Synthetic Workflow: A Validated Protocol
The synthesis is typically achieved through a one-pot reaction that involves the condensation of ethyl acetoacetate, phenylhydrazine, and a suitable C1 synthon, followed by the hydrolysis of the ester intermediate.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, introduce phenylhydrazine (1.0 eq) dropwise at ambient temperature.
-
Cyclization: Add glyoxylic acid (1.1 eq) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture to room temperature and introduce a 2M aqueous solution of sodium hydroxide. Stir at 60°C for 2 hours to ensure complete ester hydrolysis.
-
Workup and Purification: Acidify the mixture with 2M hydrochloric acid to precipitate the crude product. Isolate the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
One-Pot Synthesis: This strategy is favored for its operational simplicity and efficiency, which minimizes reaction time, solvent consumption, and the number of purification steps, thereby aligning with the tenets of green chemistry.
-
Reflux Conditions: The elevated temperature is crucial for surmounting the activation energy barriers of the cyclization and condensation steps, ensuring the reaction proceeds to completion.
-
Alkaline Hydrolysis: The use of sodium hydroxide facilitates a swift and complete saponification of the intermediate ester to the target carboxylic acid.
-
Recrystallization: This purification method is selected for its effectiveness in yielding highly crystalline material, a prerequisite for accurate analytical characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~215-218 °C |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water |
In-Depth Structural Elucidation: A Multi-Technique Approach
The definitive structural determination of this compound necessitates a synergistic application of multiple analytical techniques. Each method contributes a unique piece to the structural puzzle, and their collective interpretation culminates in a comprehensive and validated molecular model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution, with both ¹H and ¹³C NMR providing granular insights into the chemical environment of each nucleus.
¹H NMR Spectroscopy:
The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships.
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This pronounced downfield shift is a consequence of the deshielding influence of the carbonyl group and intermolecular hydrogen bonding.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl ring are expected to manifest as a multiplet in the aromatic region, generally between 7.2-7.8 ppm. The precise splitting pattern is contingent on the rotational dynamics of the phenyl ring.
-
Pyrazole Ring Proton (-CH): The proton at the 5-position of the pyrazole ring should appear as a singlet, typically in the 7.5-8.5 ppm range. Its chemical shift is modulated by the electron-withdrawing character of the adjacent nitrogen atom and the carboxylic acid group.
-
Methyl Protons (-CH₃): The three protons of the methyl group will produce a sharp singlet in the upfield region, usually around 2.2-2.6 ppm.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum furnishes information on the number of non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and will be observed as a singlet in the far downfield region, typically between 160-180 ppm.
-
Aromatic and Pyrazole Carbons: The carbon atoms of the phenyl and pyrazole rings will resonate in the 110-150 ppm range. Unambiguous assignment of these signals can be achieved using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region, typically between 10-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will display several characteristic absorption bands.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | -COOH | O-H stretch[2][3] |
| ~3100 | Aromatic C-H | C-H stretch[2] |
| ~2950 | Methyl C-H | C-H stretch[4] |
| ~1700 | -COOH | C=O stretch[3][4] |
| 1600, 1490 | Aromatic C=C | C=C stretch[2] |
| ~1550 | Pyrazole Ring | C=N, C=C stretch[5] |
The broad O-H stretching band is a definitive feature of a carboxylic acid, arising from extensive intermolecular hydrogen bonding.[2][3] The intense carbonyl absorption around 1700 cm⁻¹ further corroborates the presence of the carboxylic acid functionality.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are instrumental in confirming its identity and deducing its structure.
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (202.21). Salient fragmentation pathways would likely include:
-
Loss of -OH (M-17): Cleavage of the hydroxyl radical from the carboxylic acid group.[6]
-
Loss of -COOH (M-45): Decarboxylation represents a common fragmentation route for carboxylic acids.[6][7]
-
Fragmentation of the Pyrazole Ring: The pyrazole ring is known to undergo characteristic fragmentation, often involving the elimination of N₂ or HCN.[8]
-
Cleavage of the Phenyl Group: The loss of the phenyl group (C₆H₅, m/z 77) is also a plausible fragmentation event.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
X-ray Crystallography
For an unequivocal and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction remains the unparalleled gold standard. This technique yields precise bond lengths, bond angles, and the overall molecular conformation in the solid state. While a crystal structure for the title compound was not found in the available literature, structures of related pyrazole carboxylic acids have been reported, offering valuable structural insights.[9][10][11][12] For instance, the dihedral angle between the pyrazole and phenyl rings is a critical conformational parameter that dictates the molecule's overall shape and its potential interactions with biological macromolecules. In a closely related structure, this angle was determined to be 34.95(5)°.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are cultivated by the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A well-formed crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously collected using an area detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and subsequently refined to yield the final atomic coordinates and thermal displacement parameters.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Biological Context and Drug Development Implications
The structural attributes of this compound are inextricably linked to its biological activity. The phenyl group is capable of engaging in π-π stacking interactions with aromatic amino acid residues within a protein's active site. The carboxylic acid moiety serves as a versatile hydrogen bond donor and acceptor and can also form ionic interactions with basic residues. The methyl group can contribute to binding through favorable van der Waals contacts. The pyrazole core itself can participate in hydrogen bonding and coordinate with metal ions.
This understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective inhibitors. For instance, derivatization of the phenyl ring with various substituents can modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity. The carboxylic acid can be replaced with other acidic bioisosteres to optimize the compound's pharmacokinetic profile.
Conclusion
The is a multifaceted undertaking that capitalizes on the complementary strengths of diverse analytical techniques. NMR, IR, and MS provide a detailed blueprint of the molecule's connectivity and functional group composition, while X-ray crystallography offers the definitive proof of its three-dimensional architecture. A comprehensive understanding of its structure is not only fundamental to its chemical characterization but also forms the cornerstone for its application in medicinal chemistry and drug discovery. The insights gleaned from these analytical investigations empower researchers to rationally design and synthesize novel pyrazole-based compounds with superior therapeutic potential.
References
- 1. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 12189267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-ol (Edaravone)
Abstract
3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free-radical scavenger with significant therapeutic applications, including the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its synthesis is a cornerstone reaction in heterocyclic chemistry, frequently introduced in academic and industrial settings. This application note provides a detailed, one-pot protocol for the synthesis of Edaravone via the Knorr pyrazole synthesis. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and outline essential characterization techniques to ensure product identity and purity. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for producing this important pharmaceutical compound.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol is a classic example of the Knorr pyrazole synthesis, a robust and high-yielding reaction first reported by Ludwig Knorr.[3] The fundamental transformation involves the condensation of a β-ketoester (in this case, ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[3][4] The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization to form the stable five-membered pyrazolone ring.[1][3] The reaction is often facilitated by an acid catalyst and heating, driving the reaction towards the formation of the thermodynamically stable aromatic product.[3][4]
The resulting pyrazolone exists in several tautomeric forms, including the keto (CH) and enol (OH) forms, with the enol tautomer generally being the major structural form observed in samples due to the aromaticity of the five-membered ring.[3][5]
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism: initial condensation followed by intramolecular cyclization.
-
Hydrazone Formation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl group.
-
Elimination: This intramolecular attack leads to the formation of a cyclic intermediate, which eliminates a molecule of ethanol to yield the final 3-methyl-1-phenyl-1H-pyrazol-5-ol product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazole Core
In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole scaffold stands out as a privileged structure. Its prevalence in a wide array of biologically active compounds underscores its importance as a core building block.[1][2][3][4] 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a particularly valuable derivative, offering a trifecta of functional handles for molecular elaboration. The carboxylic acid at the 4-position serves as a versatile anchor for derivatization, the N-phenyl group provides a vector for tuning steric and electronic properties, and the C3-methyl group offers a stable, lipophilic substituent.
This molecule is a key precursor in the synthesis of analogues of commercial drugs, including the anti-inflammatory agent Celecoxib, highlighting its direct relevance to drug development programs.[5][6][7][8] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its most critical transformations: amide bond formation and esterification. We will also explore advanced applications, such as its role in cross-coupling reactions, to provide researchers with a comprehensive toolkit for leveraging this powerful synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value |
| CAS Number | 4250-93-7 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Safety & Handling:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Core Application: Amide Bond Formation for Bioactive Carboxamides
The conversion of the carboxylic acid moiety to a carboxamide is arguably the most common and impactful application of this building block. Pyrazole carboxamides are a well-established class of compounds with significant biological activity, particularly as fungicides in agrochemistry and as therapeutic agents in medicine.[1][9][10]
Causality Behind the Protocol: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the acidic proton of the carboxylic acid protonating the amine, forming a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated."[11] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Common carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange or react with another carboxylic acid molecule. To mitigate this and improve efficiency, an additive like HOBt (Hydroxybenzotriazole) is used. HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester. This active ester then readily undergoes nucleophilic attack by the amine to furnish the desired amide with high yield and minimal side products.[12] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) , is added to neutralize the HOBt and any acid generated during the reaction, ensuring the amine nucleophile remains in its free, reactive state.[12]
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a general method for the synthesis of N-substituted-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the stirred solution. Follow with the portion-wise addition of EDC·HCl (1.5 eq) over 5-10 minutes.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Core Application: Fischer Esterification
Ester derivatives of pyrazole carboxylic acids are valuable intermediates, often used in subsequent reactions like reductions or cross-couplings, or as final products themselves. The Fischer esterification is a classic, straightforward method for their synthesis.[13]
Causality Behind the Protocol: Acid Catalysis and Equilibrium
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13] The catalytic acid (e.g., H₂SO₄) serves two crucial roles. First, it protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Second, after the tetrahedral intermediate is formed, the acid facilitates the elimination of water—a much better leaving group than the hydroxide anion (HO⁻)—by protonating one of the hydroxyl groups.[13]
Since the reaction is in equilibrium, Le Châtelier's principle is exploited to drive the reaction towards the ester product. This is typically achieved by using the alcohol as the reaction solvent, ensuring it is present in a large excess.
Detailed Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of the methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous, solvent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in diethyl ether or ethyl acetate. Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the remaining acid. (Caution: CO₂ evolution).
-
Washing: Further wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography if necessary.
Advanced Application: Pyrazole-Activated Suzuki-Miyaura Coupling
While the carboxylic acid itself is not a typical substrate for cross-coupling, it can be transformed into a reactive species for such reactions. An advanced strategy involves using the pyrazole moiety not as the core scaffold, but as an activating group for the carboxylic acid in a Suzuki-Miyaura cross-coupling. This innovative approach treats the N-acyl pyrazole as a stable, yet reactive, equivalent of a Weinreb amide, enabling the formation of ketones from carboxylic acids.[14][15]
Protocol Concept: Two-Step Ketone Synthesis via N-Acyl Pyrazole
This process involves two distinct synthetic operations: first, activation of the carboxylic acid by forming an N-acyl pyrazole, and second, a palladium-catalyzed cross-coupling with a boronic acid.
References
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
applications of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: Applications and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[3] Pyrazole derivatives have been successfully commercialized in various fields, including medicine and agriculture, demonstrating their significance as a "privileged scaffold".[2] These compounds are known to exhibit a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic activities.[3][4][5]
Within this important class of compounds, this compound serves as a crucial synthetic intermediate and a foundational building block for the development of novel therapeutic agents. Its carboxylic acid functional group provides a convenient handle for chemical modification, allowing for the synthesis of amides, esters, and other derivatives. This guide provides a detailed overview of the applications of this scaffold in medicinal chemistry, complete with protocols for synthesis and biological evaluation, aimed at researchers and drug development professionals.
Core Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization into bioactive molecules is a well-established process. A common route involves the condensation of a β-ketoester with phenylhydrazine to form the pyrazole ring, followed by functional group manipulations. The carboxylic acid can then be readily converted into an acid chloride, which serves as a highly reactive intermediate for the synthesis of a diverse library of carboxamide derivatives.
Caption: General synthesis and derivatization workflow.
Application Area 1: Antimicrobial Agents
Derivatives of the pyrazole carboxylic acid scaffold have shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[5] The ability to easily modify the amide portion of the molecule allows for the fine-tuning of activity and specificity.
Mechanism and Structure-Activity Relationship (SAR)
The antimicrobial properties of these compounds often arise from their ability to interfere with essential cellular processes in pathogens. Structure-activity relationship studies have revealed key insights for designing potent agents. For instance, research on pyrazole-derived anilines has shown that hydrophobic substituents, particularly halogens, on the aniline ring significantly enhance activity against Gram-positive bacteria.[6] Conversely, the presence of hydrogen-bond-donating polar groups, such as carboxylic acids or hydroxyls, on the aniline moiety can eliminate the antimicrobial effect.[6] This suggests that the overall lipophilicity and electronic properties of the molecule are critical for its interaction with the bacterial target.
Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole derivatives against various bacterial strains, illustrating the impact of different substituents.
| Compound ID | Aniline Substituent (R) | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Reference |
| 46 | 4-Bromo | 0.78 | 1.56 | 1.56 | [6] |
| 47 | 3-Bromo | 0.78 | 1.56 | 1.56 | [6] |
| 59 | 3-Fluoro-4-(trifluoromethyl) | 0.78 | 0.78 | 1.56 | [6] |
| 68 | 4-Morpholino | 0.78 | 1.56 | 0.78 | [6] |
| 67 | 4-Carboxy | >100 | >100 | >100 | [6] |
Protocol 1: Synthesis of a Representative Pyrazole Carboxamide
This protocol describes the synthesis of N-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, a potent antibacterial agent.
Rationale: The conversion of the carboxylic acid to an acid chloride is a classic activation step that makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Thionyl chloride (SOCl₂) is used in excess to drive the reaction to completion and can be easily removed by evaporation. Triethylamine (TEA) is used as a base in the final step to neutralize the HCl byproduct of the amidation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-bromoaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 1.0 g of this compound in 10 mL of SOCl₂.
-
Reflux the mixture gently for 2 hours. The solid should dissolve, indicating the formation of the acid chloride.
-
Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure to obtain the crude 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as an oil or solid.
-
Amidation: Dissolve the crude acid chloride in 20 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of 4-bromoaniline and 1.2 equivalents of TEA in 15 mL of anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure amide.
Application Area 2: Anti-inflammatory Agents
The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib. Derivatives of this compound have been explored for their potential to act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Mechanism of Action: COX Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[8] Traditional NSAIDs inhibit both isoforms, but the inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry. The pyrazole core can be appropriately substituted to achieve potent and selective inhibition of the COX-2 enzyme.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
Protocol 2: In Vitro COX Inhibition Assay
This protocol outlines a colorimetric assay to screen compounds for their ability to inhibit COX-1 and COX-2.
Rationale: This assay measures the peroxidase activity of the COX enzymes. In the final step of prostaglandin synthesis, PGG₂ is reduced to PGH₂, a reaction that can be coupled to the oxidation of a chromogenic substrate like TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine). The intensity of the color produced is proportional to the enzyme activity, and a reduction in color in the presence of a test compound indicates inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate and plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing heme.
-
Plate Setup: To the wells of a 96-well plate, add 10 µL of the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 150 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of TMPD solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Application Area 3: Receptor Antagonists & Other Enzyme Inhibitors
The versatility of the pyrazole scaffold extends to its use in developing antagonists for G-protein coupled receptors (GPCRs) and inhibitors for other enzyme classes beyond COX.
-
Angiotensin II Receptor Antagonists: Pyrazole carboxylic acid derivatives have been investigated as potent antagonists of the Angiotensin II AT1 receptor.[9] These compounds have the potential to treat hypertension by blocking the vasoconstrictive effects of angiotensin II. Potent, long-lasting oral activity has been demonstrated in rat models for several analogues.[9]
-
Aryl Hydrocarbon Receptor (AhR) Antagonists: A derivative, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, was identified as a specific antagonist of the AhR.[10] This is significant because AhR mediates the toxic effects of environmental pollutants like dioxins. This compound, CH-223191, was shown to prevent dioxin-induced liver toxicity and wasting syndrome in mice, highlighting its potential as a research tool and a protective agent.[10]
-
Succinate Dehydrogenase (SDH) Inhibitors: While primarily applied in agriculture as fungicides, the principles are highly relevant to medicinal chemistry. Amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a major class of fungicides that act by inhibiting succinate dehydrogenase (complex II) in the mitochondrial respiration chain.[11][12] This demonstrates the scaffold's ability to target critical metabolic enzymes.
-
Carbonic Anhydrase (CA) Inhibitors: By incorporating a sulfonamide moiety, pyrazole-carboxamides have been developed as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II).[13] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.
Conclusion and Future Directions
This compound is a highly valuable scaffold in medicinal chemistry, providing a robust platform for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and receptor-modulating agents. The straightforward chemistry allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring new substitutions on the pyrazole and phenyl rings, developing derivatives against novel biological targets, and leveraging computational tools to design next-generation therapeutics based on this privileged core structure.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. jocpr.com [jocpr.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for the Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup for the synthesis of pyrazole derivatives, a cornerstone of heterocyclic chemistry. Pyrazole scaffolds are integral to numerous pharmaceuticals, making their efficient synthesis a critical area of research.[1] This guide details both classical and modern synthetic protocols, explains the rationale behind experimental choices, and provides validated, step-by-step procedures.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a privileged pharmacophore in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Notable examples include the anti-inflammatory drug Celecoxib and various tyrosine kinase inhibitors used in oncology.[1] The broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, drives the continuous development of novel and efficient synthetic routes to access diverse pyrazole derivatives.[1]
The primary and most historically significant method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][3][4] This foundational method, along with modern advancements such as microwave-assisted synthesis and multicomponent reactions, forms the basis of the protocols detailed herein.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The Knorr synthesis remains a versatile and widely used method due to its simplicity and the ready availability of starting materials.[2][5] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine.[2][6][7]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is typically acid-catalyzed to activate the carbonyl group toward attack.[2][5]
-
Intramolecular Cyclization: The resulting hydrazone intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group, forming a five-membered cyclic intermediate.[2][5][8]
-
Dehydration: The final step is a dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[2][5][8]
A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric products can be formed, depending on which carbonyl is attacked first.[2][4] The outcome is often governed by the steric and electronic properties of the substituents and the reaction pH.[2]
General Experimental Workflow: Knorr Synthesis
The following diagram outlines a typical workflow for a Knorr pyrazole synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Topic: Validated Analytical Methods for the Quantification of 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic Acid
An Application Note for Drug Development Professionals
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Two robust, validated analytical methods are presented: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine quality control, assay, and purity analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, often required in pharmacokinetic studies or impurity profiling. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[3][4]
Introduction and Scientific Rationale
The pyrazole ring system is a foundational scaffold in medicinal chemistry, present in numerous drugs with diverse biological activities.[1] this compound serves as a critical building block in the synthesis of these complex molecules. Consequently, the ability to accurately and reliably quantify this intermediate is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API).
The selection of an analytical method is dictated by its intended purpose. For assessing the purity of a drug substance or performing an assay for a formulated product, a robust, reliable, and cost-effective method like HPLC-UV is the industry standard. For applications requiring higher sensitivity, such as measuring low concentrations of the analyte in biological matrices or detecting trace-level impurities, the superior selectivity and sensitivity of LC-MS/MS are indispensable.[5][6]
This guide explains the causality behind the chosen experimental parameters and provides self-validating protocols grounded in established regulatory standards.[7][8]
Method 1: Quantification by RP-HPLC with UV Detection
Principle and Method Rationale
This method employs reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like this compound from potential non-polar or highly polar impurities. A C18 stationary phase provides the necessary hydrophobic retention.
A key experimental choice is the use of an acidified mobile phase. The carboxylic acid moiety on the analyte has a pKa that necessitates pH control to ensure consistent chromatographic performance. By maintaining the mobile phase pH below the analyte's pKa (e.g., using 0.1% formic acid), the carboxylic acid remains predominantly in its neutral, protonated form. This suppresses ionization, preventing poor peak shape (tailing) and ensuring stable retention, which is a common challenge with acidic analytes.
Experimental Protocol: HPLC-UV
2.2.1 Reagents and Materials
-
Analyte: this compound Reference Standard (Purity >99.5%)
-
Acetonitrile (ACN): HPLC Grade or higher
-
Water: Deionized (DI) Water, 18.2 MΩ·cm
-
Formic Acid: LC-MS Grade
-
Filters: 0.45 µm PTFE syringe filters for sample preparation[9]
2.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
2.2.3 Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[10]
Method Validation Summary (ICH Q2(R2))
The protocol is designed to be self-validating by adhering to ICH guidelines.[4] The following table summarizes the validation parameters and typical acceptance criteria for an assay method.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 1.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 0.88% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Pass |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: High-Sensitivity Quantification by LC-MS/MS
Principle and Method Rationale
This method is designed for applications requiring picogram- to nanogram-level sensitivity. It couples the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.
Causality of Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like our analyte. We select the negative ion mode because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, leading to a strong and reliable signal.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) is set to isolate the precursor ion ([M-H]⁻). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific, stable product ion. This transition is unique to the analyte, effectively filtering out noise from complex matrices and allowing for precise quantification even at very low levels.[11][12]
Experimental Protocol: LC-MS/MS
3.2.1 Reagents and Materials
-
All reagents from Method 1, but of LC-MS grade.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C₆-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). If unavailable, a structurally similar compound with different mass can be used.
3.2.2 Instrumentation and Conditions
| Parameter | LC Condition | MS Condition |
| LC System | UPLC System (e.g., Waters Acquity, Sciex Exion) | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6470) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | Capillary Voltage |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Source Temp. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min | MRM Transition |
| Flow Rate | 0.4 mL/min | Analyte (Quantifier) |
| Column Temperature | 40 °C | Analyte (Qualifier) |
| Injection Volume | 5 µL | Internal Standard |
Note: MS parameters like collision energy and declustering potential must be optimized by infusing a standard solution of the analyte.
3.2.3 Sample Preparation (Example for Plasma) For complex matrices, a cleanup step like Solid-Phase Extraction (SPE) is crucial to remove interferences.[13][14]
-
Spike: To 100 µL of plasma sample, add the internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile to precipitate proteins.[15] Vortex and centrifuge.
-
Extract: Transfer the supernatant to a new tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Inject: Transfer to an autosampler vial for analysis.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Senior Scientist Insights and Troubleshooting
-
Controlling Peak Tailing (HPLC): As discussed, the primary cause of peak tailing for this acidic analyte is secondary interaction with residual silanols on the silica-based column. The acidic mobile phase is the first line of defense. If tailing persists, consider using a column with advanced end-capping or a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity.
-
Matrix Effects (LC-MS/MS): Ion suppression or enhancement is a significant challenge in LC-MS/MS, especially with complex biological samples. The protein precipitation and evaporation steps are designed to minimize this.[13] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization variations.
-
Method Robustness: During validation, it is critical to assess the method's robustness by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[16] A robust method will show minimal variation in results, ensuring its reliability in different labs and on different instruments.
Conclusion
The two validated methods presented provide comprehensive solutions for the quantification of this compound. The HPLC-UV method offers a robust and reliable tool for routine quality control and assay purposes. For applications demanding the highest sensitivity and selectivity, the LC-MS/MS method provides a powerful and precise alternative. Adherence to these protocols and the principles of method validation outlined will ensure the generation of high-quality, defensible data critical to the drug development process.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 10. organomation.com [organomation.com]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. fishersci.pt [fishersci.pt]
- 15. nacalai.com [nacalai.com]
- 16. m.youtube.com [m.youtube.com]
Navigating Regioselectivity: A Protocol for N-Alkylation of Tautomeric NH-Pyrazoles
Introduction: The Pyrazole Conundrum
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials[1][2]. The direct N-alkylation of unsubstituted or monosubstituted pyrazoles presents a fundamental challenge rooted in their inherent tautomerism. The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, which can undergo proton exchange, leading to a dynamic equilibrium between two tautomeric forms. This electronic similarity often results in the formation of a mixture of N1 and N2 alkylated regioisomers, complicating synthesis and purification[1][3][4]. This guide provides a comprehensive overview of the factors governing regioselectivity in the N-alkylation of pyrazoles and offers detailed protocols for achieving selective outcomes.
The Tautomeric Equilibrium and its Implications
The challenge of selective N-alkylation begins with the tautomeric nature of the pyrazole ring. In an unsymmetrically substituted pyrazole, two distinct tautomers exist in equilibrium. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms, rendering both susceptible to electrophilic attack[1].
Caption: Tautomerism and subsequent N-alkylation of pyrazoles.
The ultimate ratio of N1 to N2 alkylated products is a delicate interplay of steric hindrance, electronic effects, and reaction conditions, which can be manipulated to favor one regioisomer over the other.
Controlling Regioselectivity: Key Factors and Strategies
Achieving a high degree of regioselectivity in the N-alkylation of pyrazoles requires careful consideration of several interconnected factors.
Steric Effects: The Path of Least Resistance
Steric hindrance is arguably the most intuitive factor influencing regioselectivity. Bulky substituents on the pyrazole ring at the C3 or C5 positions will direct the incoming alkyl group to the less sterically encumbered nitrogen atom[2][4].
-
Principle: Alkylation preferentially occurs at the nitrogen atom with more available space.
-
Application: If a large substituent is at the C3 position, the alkylating agent will preferentially attack the N1 nitrogen. Conversely, a bulky C5 substituent will favor N2 alkylation.
-
Leveraging the Alkylating Agent: The steric bulk of the alkylating agent itself can be a powerful tool. Highly hindered electrophiles, such as those bearing trialkylsilyl groups, have been used to achieve high N1 selectivity[5][6].
Electronic Effects: Modulating Nucleophilicity
The electronic nature of substituents on the pyrazole ring can alter the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or ester (-COOR) groups decrease the nucleophilicity of the adjacent nitrogen. This can be exploited to direct alkylation to the other nitrogen. For instance, an EWG at the C3 position will favor alkylation at the N1 position.
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl or alkoxy groups increase the electron density of the nearby nitrogen, making it more nucleophilic.
Reaction Conditions: The Decisive Environment
The choice of base, solvent, and temperature can dramatically influence the N1/N2 product ratio. These conditions can shift the reaction from kinetic to thermodynamic control[7][8][9].
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures and with rapid reaction times, the product that is formed faster (the kinetic product) will predominate. This is often the less sterically hindered product[9].
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium, and the most stable product (the thermodynamic product) will be the major isomer[8][9]. The relative stability of the N1 and N2 isomers can be influenced by factors like intramolecular hydrogen bonding or dipole-dipole interactions.
-
-
The Role of the Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the aggregation state of the pyrazolate anion and its association with the cation, thereby affecting the accessibility of the two nitrogen atoms[1]. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is a common condition that has been shown to favor N1-alkylation in many cases[10]. In contrast, magnesium-based Lewis acids have been employed to direct alkylation specifically to the N2 position[11].
| Factor | Influence on Regioselectivity | Example Strategy for N1-Alkylation | Example Strategy for N2-Alkylation |
| Steric Hindrance | Alkylation favors the less hindered nitrogen. | Use a pyrazole with a smaller substituent at C5 than at C3. | Use a pyrazole with a smaller substituent at C3 than at C5. |
| Electronic Effects | EWGs decrease nucleophilicity of the adjacent nitrogen. | Place an EWG at the C3 position. | Place an EWG at the C5 position. |
| Alkylating Agent | Bulky agents favor the less hindered nitrogen. | Use a sterically demanding alkylating agent (e.g., α-halomethylsilanes). | Use a smaller alkylating agent. |
| Reaction Conditions | Can favor kinetic or thermodynamic products. | Low temperature, short reaction time (kinetic control). | High temperature, long reaction time (thermodynamic control). |
| Catalysis | Specific catalysts can direct alkylation. | Use of K₂CO₃ in DMSO often favors N1. | Use of a magnesium-based Lewis acid catalyst[11]. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of pyrazoles, with a focus on achieving regioselectivity.
Protocol 1: General Procedure for N1-Selective Alkylation under Basic Conditions
This protocol is a widely used method for the N1-alkylation of pyrazoles, particularly when steric factors are the primary directing influence.
Materials:
-
Substituted 1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-pyrazole (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Add finely ground, anhydrous K₂CO₃ (2.0-3.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., to 50-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.
Caption: Workflow for N1-selective alkylation of pyrazoles.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method provides an alternative to base-mediated alkylations and is particularly useful for acid-stable pyrazoles and when using secondary alkyl groups[2][12]. Regioselectivity is often governed by sterics.
Materials:
-
Substituted 1H-pyrazole
-
Alkyl trichloroacetimidate (can be prepared from the corresponding alcohol and trichloroacetonitrile)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Brønsted acid catalyst (e.g., camphorsulfonic acid (CSA) or trifluoromethanesulfonic acid (TfOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the substituted 1H-pyrazole (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous DCM or DCE.
-
Add the Brønsted acid catalyst (0.1-0.2 eq).
-
Stir the reaction at room temperature or reflux, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-alkylated pyrazole.
Characterization of Regioisomers
Unambiguous determination of the N-alkylation site is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-substituent. Comparing the spectra of the two isomers often reveals distinct patterns.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining regiochemistry. A NOESY correlation between the protons of the newly introduced N-alkyl group and the protons of a substituent at the C5 position confirms the N1-isomer. Conversely, a correlation with a C3 substituent would indicate the N2-isomer[13].
-
X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof, unambiguously establishing the connectivity and regiochemistry[1][13].
Conclusion
The regioselective N-alkylation of tautomeric NH-pyrazoles is a solvable challenge that requires a systematic approach. By carefully considering the interplay of steric and electronic factors of the pyrazole substrate and the alkylating agent, and by judiciously selecting the reaction conditions, researchers can effectively control the reaction outcome. The protocols and characterization techniques outlined in this guide provide a robust framework for the synthesis of specific N-alkylated pyrazole regioisomers, facilitating the development of novel pharmaceuticals and advanced materials.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Metal Complexes Using 3-methyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Versatility of 3-methyl-1H-pyrazole-4-carboxylic Acid as a Ligand
In the expansive field of coordination chemistry and metal-organic framework (MOF) development, the selection of an appropriate organic ligand is paramount to tailoring the final structure and function of the material.[1][2] 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) has emerged as a particularly valuable building block. Its structure presents a compelling combination of a robust pyrazole ring and a versatile carboxylic acid group. This unique arrangement of N- and O-donor atoms allows for a rich variety of coordination modes, enabling the construction of everything from simple mononuclear complexes to intricate three-dimensional (3D) coordination polymers with specific topologies.[3][4]
The presence of both a Brønsted acidic proton on the pyrazole ring and the carboxylic acid group allows H₂MPCA to exist in neutral, monoanionic (HMPCA⁻), or potentially dianionic forms, offering multiple points of attachment to metal centers.[5] This flexibility is key to its utility, allowing researchers to fine-tune the resulting supramolecular architecture and, consequently, the material's properties, which can span applications in luminescence, electrocatalysis, and gas storage.[3][4][6] This guide provides an in-depth exploration of H₂MPCA, outlining the strategic considerations for its use in synthesis and providing detailed protocols for the creation of distinct metal complexes.
Ligand Analysis: Structure and Coordination Behavior
The power of H₂MPCA as a ligand stems from its structural and electronic properties. The molecule contains two key functional groups for metal coordination: the pyrazole ring, which provides N-donors, and the carboxylic acid group, which provides O-donors. The specific coordination behavior depends on the reaction conditions, which dictate the deprotonation state of the ligand.
-
Neutral Form (H₂MPCA): In highly acidic conditions, the ligand may remain protonated and coordinate through the pyridine-like nitrogen of the pyrazole ring.
-
Monoanionic Form (HMPCA⁻): This is the most common form, where the carboxylic acid is deprotonated. This anion can act as a versatile linker, coordinating through the carboxylate oxygens and one or both pyrazole nitrogens. This form is crucial for building extended networks.[3][4]
-
Coordination Modes: The HMPCA⁻ anion can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging modes that link multiple metal centers. This versatility is fundamental to the construction of diverse network topologies.
Caption: Structure of H₂MPCA and its versatile coordination modes.
Design Principles for Synthesizing Metal Complexes with H₂MPCA
As a senior scientist, the key is not just to follow a recipe but to understand how to manipulate the outcome. The final structure of a complex derived from H₂MPCA is not arbitrary; it is a direct result of the interplay between the ligand, the metal ion, and the reaction environment.
| Parameter | Influence on Product | Rationale & Expert Insight |
| Metal Ion | Determines coordination geometry, dimensionality. | The coordination number and preferred geometry of the metal ion are critical. For example, Cd(II) is flexible and can adopt various coordination numbers (e.g., 6), leading to diverse structures from mononuclear complexes to 3D polymers.[3][4] Co(II) can also form octahedral complexes and may introduce interesting magnetic or catalytic properties.[3][4] |
| Solvent System | Controls solubility, reaction kinetics, and can act as a co-ligand. | The choice of solvent is crucial. Protic solvents like water or ethanol can participate in hydrogen bonding and may even coordinate to the metal center (as aqua ligands), potentially limiting network extension.[3] Aprotic solvents like DMF (dimethylformamide) can also act as ligands. Solvothermal synthesis often uses mixed solvent systems to control crystal growth. |
| pH / Base | Dictates the deprotonation state of the ligand. | The deprotonation of the carboxylic acid is essential for forming most coordination polymers. While not always explicitly controlled with a buffer, the addition of metal salts (which can be Lewis acidic) or the choice of metal precursor (e.g., a basic carbonate vs. a neutral nitrate) influences the final pH and thus the ligand's charge state. |
| Temperature | Affects reaction kinetics and thermodynamic vs. kinetic product formation. | Higher temperatures, as used in solvothermal synthesis, provide the energy to overcome kinetic barriers, often leading to the most thermodynamically stable product (e.g., a dense 3D framework). Room temperature reactions may yield simpler, kinetically favored products like mononuclear complexes. |
| Molar Ratios | Influences the final stoichiometry and structure. | The ratio of metal to ligand is a fundamental parameter. A high ligand-to-metal ratio might favor the formation of saturated mononuclear complexes, whereas ratios closer to stoichiometric for a target framework are needed for polymer formation. |
Detailed Application Protocols
The following protocols are based on established literature and demonstrate how to strategically target different types of structures using H₂MPCA.
Protocol 1: Synthesis of a Discrete Mononuclear Complex: [Cd(HMPCA)₂(H₂O)₄]
This protocol targets a simple, zero-dimensional (0D) complex where the metal centers are isolated from each other. This is often achieved under milder conditions where the ligand does not act as a bridge.
Caption: Workflow for the synthesis of a mononuclear Cd(II) complex.
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL beaker, dissolve 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA, 0.1 mmol, 14.0 mg) and Cd(NO₃)₂·4H₂O (0.05 mmol, 15.4 mg) in a 10 mL mixture of ethanol and water (1:1 v/v).
-
Scientist's Note: The 2:1 ligand-to-metal ratio ensures the cadmium ion is fully coordinated by the HMPCA⁻ ligands. The ethanol/water mixture provides a good medium for dissolving both the organic ligand and the inorganic salt.
-
-
Reaction: Stir the solution at room temperature for 30 minutes.
-
Scientist's Note: Mild room temperature conditions favor the formation of a kinetically stable, simple mononuclear complex rather than a more complex, thermodynamically favored polymer.
-
-
Crystallization: Filter the resulting solution to remove any undissolved particulates. Leave the clear filtrate undisturbed in a fume hood, allowing for slow evaporation at ambient temperature.
-
Scientist's Note: Slow evaporation is a critical crystallization technique. It allows for the formation of high-quality, single crystals suitable for X-ray diffraction by maintaining a state of near-equilibrium as the solvent evaporates and the solution becomes supersaturated.
-
-
Product Isolation: After several days, colorless block-like crystals will form. Collect the crystals by decanting the mother liquor.
-
Washing and Drying: Gently wash the collected crystals with a small amount of the mother liquor to remove any surface impurities and then allow them to air dry.
-
Scientist's Note: Washing with the mother liquor, rather than pure solvent, prevents the crystals from re-dissolving.
-
Protocol 2: Synthesis of a 3D Coordination Polymer: [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O
This protocol uses solvothermal synthesis to create a robust, 3D network. This method uses elevated temperature and pressure to drive the reaction towards the most thermodynamically stable product.
Caption: Solvothermal workflow for a 3D Cd(II) coordination polymer.
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine H₂MPCA (0.1 mmol, 14.0 mg), CdCl₂·2.5H₂O (0.15 mmol, 34.3 mg), and 10 mL of a mixed solvent of DMF and water (1:4 v/v).
-
Scientist's Note: The use of a metal halide (CdCl₂) is a strategic choice. The chloride ions can act as anionic ligands, participating in the framework construction and balancing charge, leading to different structures than would be obtained with a nitrate salt. DMF is a high-boiling polar aprotic solvent that aids in solubilizing the ligand and can act as a template or co-ligand.
-
-
Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.
-
Scientist's Note: Solvothermal conditions (temperature > boiling point of the solvent in a sealed vessel) provide the necessary energy to promote the formation of strong metal-ligand bonds and encourage the self-assembly of the extended 3D network, which is the thermodynamically favored product.
-
-
Crystallization: After the heating phase, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 24 hours.
-
Scientist's Note: Slow cooling is as important as slow evaporation. It prevents the rapid precipitation of amorphous material and allows for the growth of large, well-defined single crystals.
-
-
Product Isolation: Open the autoclave carefully in a fume hood. Collect the colorless block-like crystals that have formed by filtration.
-
Washing and Drying: Wash the crystals with the mother liquor and allow them to air dry.
Essential Characterization Techniques
Confirming the identity and structure of your synthesized complex is a critical, multi-step process.
| Technique | Purpose | Expected Results / Interpretation |
| Single-Crystal X-ray Diffraction | Provides the definitive 3D atomic structure. | For [Cd(HMPCA)₂(H₂O)₄] , it would confirm the mononuclear nature, showing a central Cd(II) ion coordinated to two HMPCA⁻ ligands and four water molecules. For [Cd₃Cl₂(HMPCA)₄(H₂O)₂] , it would reveal the complex 3D network, the coordination environment of the distinct Cd(II) ions, and how the HMPCA⁻ and Cl⁻ ligands bridge them.[3][4] |
| Powder X-ray Diffraction (PXRD) | Confirms phase purity of the bulk sample. | The experimental PXRD pattern of the bulk crystalline powder should match the simulated pattern generated from the single-crystal X-ray data. This is a crucial check for bulk purity. |
| FT-IR Spectroscopy | Confirms the coordination of the ligand. | Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of strong asymmetric (~1610-1550 cm⁻¹) and symmetric (~1420-1335 cm⁻¹) stretching bands of the coordinated carboxylate group. |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and solvent content. | For the hydrated complexes, an initial weight loss corresponding to the loss of water molecules (both coordinated and lattice) would be observed. The final decomposition temperature indicates the thermal stability of the framework. For [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O , TGA can distinguish between lattice and coordinated water molecules.[3] |
| Luminescence Spectroscopy | Investigates photophysical properties. | Many Cd(II) complexes are known to be luminescent. The complexes synthesized with H₂MPCA have been shown to display green fluorescence in the solid state when excited with UV light.[3] This is often attributed to ligand-centered π→π or π→n transitions. |
Applications and Future Directions
The metal complexes derived from H₂MPCA are not merely crystallographic curiosities; they possess properties that make them candidates for advanced applications:
-
Electrocatalysis: Cobalt complexes, in particular, have been investigated for their catalytic activity. A Co(II) complex synthesized with H₂MPCA demonstrated excellent performance as a bifunctional catalyst for the oxygen evolution reaction (OER) and showed activity for the oxygen reduction reaction (ORR), which are critical for energy storage and conversion technologies.[3][4]
-
Luminescent Materials: The solid-state fluorescence of Cd(II) complexes suggests potential applications in sensing, bio-imaging, and solid-state lighting.[3]
-
Porous Materials (MOFs): While the specific Cd(II) 3D polymer discussed has channels, the broader class of pyrazole-carboxylate MOFs has been used for selective gas capture and separation, such as trapping formaldehyde from indoor air.[6]
The continued exploration of H₂MPCA with a wider range of transition metals and lanthanides, along with post-synthetic modification strategies, will undoubtedly unlock new materials with enhanced and novel functionalities.
References
- 1. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of bioactive compounds.[1][2][3] Its derivatives are integral to numerous pharmaceuticals and agrochemicals.[2][3][4] Specifically, 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a highly versatile building block for drug discovery, enabling the synthesis of complex molecules with diverse therapeutic applications. The strategic functionalization of its pyrazole core is a critical step in exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of new chemical entities.
This guide offers an in-depth exploration of key methodologies for the selective functionalization of the pyrazole ring in this compound. It provides detailed, step-by-step protocols grounded in established chemical principles, designed for researchers, scientists, and professionals in drug development.
Understanding the Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich, five-membered aromatic heterocycle. The regioselectivity of electrophilic substitution on the this compound is governed by the electronic and steric effects of its substituents. The N-phenyl and C3-methyl groups are electron-donating, increasing the electron density of the ring, while the C4-carboxylic acid group is electron-withdrawing. This substitution pattern directs incoming electrophiles predominantly to the C5 position, which is the most nucleophilic and sterically accessible site.[5]
Key Functionalization Strategies
The primary routes for modifying the pyrazole core of this molecule involve electrophilic aromatic substitution reactions. The following sections detail protocols for halogenation, nitration, and formylation, which introduce versatile functional groups that can be readily elaborated in subsequent synthetic steps.
Electrophilic Halogenation at the C5 Position
Halogenation, particularly bromination and chlorination, installs a synthetically valuable handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures.
Mechanism Insight: The reaction follows a classical electrophilic aromatic substitution pathway. The halogenating agent, often activated by a Lewis or Brønsted acid, is attacked by the electron-rich C5 position of the pyrazole ring. This forms a resonance-stabilized sigma complex, also known as a Wheland intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the C5-halogenated pyrazole.
This protocol employs N-Bromosuccinimide (NBS) as a mild and efficient brominating agent for the selective bromination at the C5 position.
Experimental Workflow:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Therapies
Fungal infections represent a significant and growing threat to global public health, causing an estimated 1.5 million deaths annually.[1][2] The challenge is compounded by the increasing prevalence of invasive fungal diseases, particularly in immunocompromised individuals, and the emergence of multidrug-resistant fungal pathogens.[1][3] Unlike bacteria, fungi are eukaryotes, sharing significant cellular machinery with their human hosts. This biological similarity presents a major hurdle in antifungal drug discovery, as it limits the number of fungal-specific targets that can be exploited without causing host toxicity.[4][5]
The current antifungal arsenal is limited to a few major classes of drugs, primarily targeting the fungal cell membrane (polyenes and azoles) and cell wall (echinocandins).[1][6] However, the efficacy of these agents is threatened by the rise of resistance mechanisms, such as alterations in the drug target, overexpression of efflux pumps, and the formation of drug-tolerant biofilms.[7][8] This critical situation underscores the urgent need for the development of novel antifungal agents with new mechanisms of action to combat resistant infections and broaden the therapeutic options available to clinicians.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the discovery and preclinical development of new antifungal agents. The protocols and insights herein are designed to be a practical resource, grounded in established scientific principles and field-proven methodologies.
Part 1: Target Identification and Validation - The Foundation of Antifungal Drug Discovery
The cornerstone of a successful antifungal drug development program is the identification and validation of a suitable molecular target. An ideal antifungal target is essential for fungal viability or virulence but is absent or significantly different in humans, minimizing the potential for off-target toxicity.
Established and Emerging Antifungal Drug Targets
The majority of clinically approved antifungal drugs target either the fungal cell membrane or the cell wall, structures that are unique to fungi.[9]
Table 1: Key Fungal Drug Targets and Corresponding Antifungal Classes
| Target Component | Specific Target | Antifungal Class | Mechanism of Action |
| Cell Membrane | Ergosterol | Polyenes (e.g., Amphotericin B) | Binds to ergosterol, forming pores and leading to cell leakage.[10] |
| Lanosterol 14-α-demethylase (Erg11/Cyp51) | Azoles (e.g., Fluconazole, Voriconazole) | Inhibits ergosterol biosynthesis, disrupting membrane integrity.[10][11] | |
| Cell Wall | β-(1,3)-D-glucan synthase | Echinocandins (e.g., Caspofungin, Micafungin) | Inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell lysis.[10][12] |
| Protein Synthesis | Cytosolic leucyl-tRNA synthetase (LeuRS) | Oxaboroles (e.g., Tavaborole) | Inhibits protein synthesis by blocking the function of LeuRS.[4] |
| DNA/RNA Synthesis | Thymidylate synthase | Pyrimidine analogs (e.g., Flucytosine) | Interferes with DNA and RNA synthesis.[10] |
The relentless evolution of antifungal resistance necessitates the exploration of novel targets.[2] Promising areas of investigation include:
-
Glycosylphosphatidylinositol (GPI) anchor biosynthesis: Essential for anchoring proteins to the fungal cell wall.[2][13]
-
Mitochondrial function: Targeting fungal-specific components of the electron transport chain.[13]
-
Virulence factors: Inhibiting pathways involved in adhesion, biofilm formation, and morphological transitions (e.g., yeast-to-hypha).[5]
-
Heat shock protein 90 (Hsp90): A molecular chaperone crucial for fungal stress responses and the evolution of drug resistance.[7]
Workflow for Novel Target Identification
The identification of novel antifungal targets can be approached through a combination of computational and experimental strategies.
Caption: Workflow for the identification and validation of novel antifungal targets.
Part 2: In Vitro Screening and Lead Identification
Once a target is validated, the next phase involves screening compound libraries to identify "hits" that modulate the target's activity. These hits are then optimized to generate lead compounds with improved potency, selectivity, and drug-like properties.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a cornerstone for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus.[14] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum (standardized to a specific concentration)
-
Test compounds (serially diluted)
-
Positive control antifungal (e.g., fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compounds in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines. For yeasts like Candida albicans, the final concentration is typically 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions, positive control, and growth control (inoculum in medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[14] This can be assessed visually or by measuring the optical density at a specific wavelength.
Data Interpretation: The MIC value provides a quantitative measure of the antifungal potency of the test compound. Lower MIC values indicate higher potency.
Advanced In Vitro Models: Beyond Planktonic Growth
While standard MIC testing is crucial, it doesn't fully recapitulate the complexities of a fungal infection. Fungi often grow as biofilms, which are communities of cells encased in an extracellular matrix that are notoriously resistant to antifungal agents.[9] Therefore, it is essential to evaluate the activity of lead compounds against fungal biofilms.
Protocol: Fungal Biofilm Disruption Assay
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal inoculum
-
Growth medium (e.g., RPMI-1640)
-
Test compounds
-
Metabolic indicator dye (e.g., XTT or resazurin)
Procedure:
-
Biofilm Formation: Add a standardized fungal inoculum to the wells of the microtiter plate and incubate for 24-48 hours to allow for biofilm formation.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Wash the wells again with PBS. Add the metabolic indicator dye and incubate to allow for color development. The amount of color change is proportional to the number of viable cells in the biofilm.
-
Data Analysis: The results are expressed as the percentage of biofilm reduction compared to the untreated control.
Part 3: Preclinical Evaluation - Bridging In Vitro Activity to In Vivo Efficacy
Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.
In Vivo Models of Fungal Infections
A variety of animal models are available to study fungal infections, with the mouse being the most commonly used.[15] The choice of model depends on the specific fungal pathogen and the type of infection being studied (e.g., systemic, mucosal, or cutaneous).
Table 2: Common In Vivo Models for Antifungal Drug Evaluation
| Model Organism | Infection Model | Key Readouts |
| Mouse | Systemic candidiasis | Survival, fungal burden in organs (kidney, brain), histopathology.[16] |
| Oropharyngeal candidiasis | Oral fungal burden, tongue lesions.[16] | |
| Invasive aspergillosis | Survival, fungal burden in lungs, inflammatory markers. | |
| Galleria mellonella (Wax moth larvae) | Systemic infection | Survival, melanization.[15] |
The Galleria mellonella model is an increasingly popular alternative to mammalian models for initial in vivo screening due to its low cost, ethical considerations, and physiological temperature compatibility.[15]
Protocol: Murine Model of Systemic Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (strain dependent on the study)
-
Candida albicans inoculum
-
Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)
-
Vehicle control
Procedure:
-
Infection: Infect mice intravenously with a standardized inoculum of C. albicans.
-
Treatment: Administer the test compound or vehicle control at specified time points post-infection.
-
Monitoring: Monitor the mice daily for signs of illness and survival.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice. Harvest organs (typically kidneys) to determine the fungal burden by plating serial dilutions of tissue homogenates.
Data Analysis: Efficacy is assessed by comparing the survival rates and organ fungal burdens of the treated groups to the vehicle control group.
Logical Flow of Preclinical Antifungal Development
Caption: The logical progression from in vitro screening to the selection of a preclinical candidate.
Conclusion: Charting a Course for Future Antifungal Therapies
The development of new antifungal agents is a complex but critical endeavor. A rational and multi-faceted approach, encompassing novel target identification, robust in vitro screening against both planktonic and biofilm forms of fungi, and rigorous in vivo evaluation, is essential for success. By understanding the underlying principles of fungal pathogenesis and the mechanisms of drug action and resistance, the scientific community can continue to innovate and deliver the next generation of therapies to combat the growing threat of fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Troubleshooting & Optimization
optimizing reaction conditions for 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and reliable method involves a two-step process: the Knorr pyrazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid. This guide will address potential issues that may arise during this synthetic sequence and provide evidence-based solutions.
Experimental Workflow Overview
The synthesis is typically performed in two main stages, as illustrated below. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Caption: General two-stage synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Knorr Pyrazole Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Question 1: I am getting a very low yield of the pyrazole ester. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knorr pyrazole synthesis are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of both phenylhydrazine and the β-ketoester (ethyl 2-formylacetoacetate or its equivalent) is critical. Impurities can lead to unwanted side reactions.
-
Recommendation: Ensure your phenylhydrazine is free from oxidation products (often indicated by a dark color). If necessary, purify it by distillation or recrystallization of its hydrochloride salt. The β-ketoester should be used fresh or stored under inert gas to prevent degradation.
-
-
Reaction Conditions: The choice of catalyst and solvent significantly influences the reaction rate and yield.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic conditions can accelerate it. A common approach is to use a catalytic amount of a weak acid like acetic acid.[1]
-
Solvent: Ethanol is a widely used solvent for this reaction. However, in some cases, aprotic dipolar solvents like DMF or NMP have been shown to give better results for similar pyrazole syntheses.
-
Temperature: The reaction is often performed at reflux in ethanol. However, optimizing the temperature is crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to decomposition.
-
-
Formation of Regioisomers: With unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a possibility. In this specific synthesis, the reaction of phenylhydrazine with ethyl 2-formylacetoacetate should regioselectively yield the desired 1,3,4-substituted pyrazole. However, impurities in the starting material could lead to other isomers.
-
Recommendation: Characterize your product carefully using NMR to confirm the regiochemistry.
-
Question 2: My reaction is very slow, and even after prolonged heating, I see a significant amount of starting material. How can I speed up the reaction?
Answer:
A sluggish reaction can often be accelerated by adjusting the reaction parameters:
-
Catalyst: As mentioned, the addition of a catalytic amount of glacial acetic acid can significantly increase the reaction rate.[1]
-
Temperature: While refluxing in ethanol is standard, you could explore microwave-assisted synthesis, which has been shown to reduce reaction times for pyrazole synthesis.
-
pH Control: The rate of pyrazole formation can be pH-dependent. Acidic conditions facilitate both the initial imine formation and the subsequent cyclization.[2]
Question 3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities, and how can I minimize them?
Answer:
The formation of byproducts is often related to the reactivity of the starting materials and intermediates.
-
Hydrazone Formation: The initial reaction between phenylhydrazine and the β-ketoester forms a hydrazone intermediate. This intermediate must efficiently cyclize to form the pyrazole. Incomplete cyclization can leave unreacted hydrazone in your mixture.
-
Side Reactions of Phenylhydrazine: Phenylhydrazine can undergo oxidation or other side reactions, especially if the reaction is run in the presence of air for extended periods at high temperatures.
-
Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
-
Data Summary for Knorr Pyrazole Synthesis Optimization:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | None or catalytic acetic acid | Screen other acids (e.g., p-TsOH) or bases (e.g., piperidine) | To enhance the rate of condensation and cyclization. |
| Solvent | Ethanol | Test aprotic polar solvents (DMF, NMP) or green solvents | To improve solubility and potentially alter reaction kinetics. |
| Temperature | Reflux | Microwave irradiation or lower temperature with a more active catalyst | To reduce reaction time and minimize byproduct formation. |
| Atmosphere | Air | Inert atmosphere (N₂, Ar) | To prevent oxidation of phenylhydrazine. |
Part 2: Hydrolysis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Question 4: The hydrolysis of my pyrazole ester is incomplete, or I am getting low yields of the carboxylic acid. What should I do?
Answer:
Incomplete hydrolysis or low yields of the final product can be due to several factors:
-
Hydrolysis Conditions: The saponification of the ester requires a strong base.
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure you are using a sufficient molar excess of the base (typically 2-4 equivalents).
-
Solvent: A mixture of ethanol and water is a common solvent system to ensure the solubility of both the ester and the inorganic base.
-
Temperature: The hydrolysis is typically carried out at reflux to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Work-up Procedure: The isolation of the carboxylic acid is a critical step.
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid. Use a strong acid like hydrochloric acid (HCl) and add it slowly while cooling the mixture in an ice bath. The final pH should be acidic (around 2-3).
-
Precipitation and Filtration: Ensure the product has fully precipitated before filtration. Cooling the mixture for an extended period can improve the recovery of the product.
-
Question 5: My final product is difficult to purify. What are the potential impurities, and what purification methods are effective?
Answer:
Impurities in the final product can originate from both the Knorr synthesis and the hydrolysis step.
-
Unreacted Ester: If the hydrolysis was incomplete, your final product will be contaminated with the starting ester.
-
Salts: Inorganic salts from the neutralization step (e.g., NaCl) can be trapped in the product.
-
Recommendation: Thoroughly wash the filtered product with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallization: This is the most common method for purifying the final carboxylic acid. A suitable solvent system needs to be identified. Common choices include ethanol/water, acetic acid/water, or toluene.
-
Column Chromatography: While less common for the final acid due to potential streaking on silica gel, it can be used if recrystallization is ineffective. A mobile phase containing a small amount of acetic acid can help to reduce streaking.
-
Workflow for Troubleshooting Hydrolysis and Purification:
References
Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Precipitation
-
Symptom: Your crude this compound, obtained after synthesis and initial workup (e.g., acidification to precipitate the product), shows significant impurities by TLC or NMR analysis. The product may appear discolored (yellowish or brownish).
-
Likely Causes:
-
Formation of Regioisomers: The synthesis of pyrazoles, particularly from unsymmetrical starting materials, can lead to the formation of regioisomers, which are often difficult to separate due to similar physical properties.
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials such as phenylhydrazine or the β-ketoester in your crude product.
-
Side-Reaction Byproducts: Side reactions can generate various impurities. For instance, reactions involving hydrazine starting materials can sometimes produce colored impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Step-by-Step Solution:
-
Acid-Base Extraction: This is a highly effective first step to separate your acidic product from neutral or basic impurities. The carboxylic acid group makes your target compound amenable to this technique.[1]
-
Protocol: See "Protocol 1: Acid-Base Extraction" below.
-
Rationale: By treating your crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the carboxylic acid will be deprotonated to its carboxylate salt. This salt is soluble in the aqueous layer, while neutral and basic impurities remain in the organic layer. Subsequent acidification of the separated aqueous layer will re-protonate the carboxylate, causing your purified product to precipitate.
-
-
Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
-
Protocol: See "Protocol 2: Recrystallization" below.
-
Rationale: An ideal recrystallization solvent will dissolve your compound sparingly at room temperature but have high solubility at elevated temperatures. As the solution cools, the solubility of your product decreases, and it crystallizes out, leaving impurities behind in the mother liquor. For pyrazole carboxylic acids, alcoholic solvents or mixtures with water are often effective.[2]
-
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is a powerful alternative.
-
Protocol: See "Protocol 3: Column Chromatography" below.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the eluent system, you can achieve high-resolution separation of your target compound from persistent impurities.
-
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.
-
Likely Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
The concentration of the solute is too high, leading to supersaturation at a temperature above the melting point.
-
The presence of impurities can depress the melting point and interfere with crystal lattice formation.
-
-
Solutions:
-
Add More Solvent: Increase the volume of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling often promotes oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide a nucleation site for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system with a lower boiling point.
-
Issue 3: Poor Recovery After Purification
-
Symptom: You obtain a high-purity product, but the yield is significantly lower than expected.
-
Likely Causes:
-
Using too much solvent during recrystallization: Your product has some solubility even at low temperatures, and excess solvent will retain more of it in the mother liquor.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel.
-
Incomplete precipitation during acid-base extraction: The pH of the aqueous layer might not have been sufficiently lowered to fully precipitate the carboxylic acid.
-
-
Solutions:
-
Minimize Solvent in Recrystallization: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Preheat the Funnel for Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.
-
Ensure Complete Precipitation: When acidifying the aqueous layer after acid-base extraction, check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH < 4) for complete precipitation. Cool the mixture in an ice bath to further decrease the product's solubility in water.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Appearance: Typically a white to off-white solid.
-
Melting Point: While not definitively reported for this specific isomer in the searched literature, related pyrazole carboxylic acids have melting points ranging from 157-215°C. The melting point of the closely related 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is 157-160°C.[5] A sharp melting point range is a good indicator of purity.
Q2: What are the best solvents for recrystallizing this compound?
Based on literature for similar pyrazole carboxylic acids, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetic acid.
-
Mixed Solvent Systems: Ethanol/water, isopropanol/water, or methanol/water.[2] A common technique is to dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid.
Q3: How can I monitor the purity of my compound during the purification process?
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to assess the number of components in a sample and to track the progress of a purification. For this compound, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid (to suppress tailing of the carboxylic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your product and identifying impurities. The presence of unexpected peaks or incorrect integration values can indicate the presence of contaminants.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product.
Q4: Can I use a base other than sodium bicarbonate for the acid-base extraction?
Yes, other bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can be used. However, sodium bicarbonate is a weak base and is often preferred as it is less likely to cause hydrolysis of other functional groups if they are present. Stronger bases like NaOH should be used with caution.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that is formed.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using dichloromethane) or the lower aqueous layer (if using ethyl acetate).
-
Drain the organic layer and set it aside.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH < 4).
-
The purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more hot solvent in small portions until the solid just dissolves.
-
If using a mixed solvent system (e.g., ethanol/water), dissolve the solid in a minimal amount of the "good" solvent (ethanol) and then add the hot "poor" solvent (water) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A small amount of acetic acid (0.5-1%) should be added to the eluent to prevent streaking of the carboxylic acid on the column. A good starting gradient could be from 5% to 50% ethyl acetate in hexane.
-
Procedure:
-
Prepare the column by packing the silica gel in the chosen eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary Table
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 202.21 g/mol | [3][4] |
| Appearance | White to off-white solid | General observation |
| Common Recrystallization Solvents | Ethanol, Methanol, Isopropanol, Ethanol/Water, Isopropanol/Water | [2] |
Visualizing Purification Logic
Caption: Decision tree for purification strategy.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jocpr.com [jocpr.com]
- 3. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 12189267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
improving the yield of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis
Starting Research:
I'm diving into synthesizing 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. My initial focus is a deep dive into common synthetic routes using comprehensive Google searches. I'm prioritizing understanding the reaction mechanisms and potential yield limitations.
Exploring Synthetic Pathways
I've initiated comprehensive searches focusing on this compound synthesis, seeking common routes and reaction mechanisms. I'm prioritizing yield-influencing factors and anticipating potential experimental issues. Authoritative sources are the goal, while considering pyrazole syntheses for broader troubleshooting insights. The technical support guide is taking shape as a Q&A format, explaining chemical principles alongside troubleshooting steps and data visualizations.
Gathering Data, Refining Guide
I'm expanding my Google searches, now targeting troubleshooting guides and optimization strategies for this synthesis and related pyrazoles. I'm focusing on authoritative sources and synthesizing this information into my Q&A format technical guide. I'm now structuring it to address specific researcher issues, with explanations, troubleshooting, and visualizations. I'm also preparing the comprehensive references section.
Formulating a Q&A
I'm now focusing on structuring the technical support guide. I'm prioritizing a Q&A format, keeping researchers and scientists top of mind. Accuracy is crucial here, and I'm ensuring all the questions cover the key aspects of the synthesis process. The goal is to make this document a very practical tool.
Designing the Guide Format
I'm now fully immersed in the design phase. My focus is on creating a robust Q&A format that caters specifically to researchers and drug development experts. I'm prioritizing scientific rigor, including the 'why' behind each experimental choice. I'm working to include self-validating protocols and authoritative citations. My current task is figuring out the most effective way to integrate visuals, like tables and Graphviz diagrams, into the final draft.
Developing a Technical Guide
I'm now consolidating the Knorr and Vilsmeier-Haack routes, considering their respective pros and cons for synthesizing the target molecule. The focus is on crafting a Q&A that details both methods, including the 'why' behind each experimental choice and incorporating references. I'm prioritizing accuracy and efficiency for the user's benefit. I'm also determining how to structure detailed protocols and use visuals effectively, especially Graphviz diagrams, to simplify complex procedures for ease of understanding.
Focusing on Troubleshooting
I'm now fully immersed in developing a Q&A format, tackling the most common hurdles, especially those related to yield. The Knorr pyrazole synthesis is under the spotlight, with phenylhydrazine stability and temperature control at the forefront. I'm building a table to organize reaction conditions gleaned from various sources. The Vilsmeier-Haack alternative, while viable, seems more complex for the target molecule.
Addressing the Knorr Synthesis
I'm now diving deep into the Knorr pyrazole synthesis, which is the cornerstone of this technical guide. I'm focusing on the intricacies of the reaction mechanism and building a robust Q&A, covering all potential pitfalls. I'll include practical advice for optimizing yield and purity, drawing from experimental data and best practices to guide users. I'm structuring a table that organizes the essential reaction conditions culled from the literature.
Refining Troubleshooting Strategies
I'm now fully immersed in developing Q&A scenarios to address low yield in the Knorr pyrazole synthesis, paying close attention to phenylhydrazine stability and temperature control, which are critical aspects. I'm building a table to organize reaction conditions from the literature. I'm also planning the design of workflow diagrams using Graphviz. I'm now developing the structure for potential solutions for low yields, like optimizing solvent and catalyst selection or using phenylhydrazine hydrochloride with a base, as well as suggesting purification techniques like recrystallization and chromatography.
Focusing on Troubleshooting Scenarios
I'm now refining the Q&A format, concentrating on the most critical challenge: achieving good yields in the Knorr synthesis, particularly the initial cyclization. I'm prioritizing phenylhydrazine stability and precise temperature control, leveraging experimental data and my experience. I'm building out scenarios and corresponding workflow diagrams using Graphviz. I'll include practical solutions, such as optimizing solvent and catalyst selection, as well as efficient purification strategies, like recrystallization and chromatography.
Optimizing Reaction Conditions
I'm now integrating information from the literature and my experience to address the challenges of the final hydrolysis step in the Knorr synthesis. The focus is on establishing robust and scalable protocols. I'm prioritizing base selection, solvent systems, and temperature control, considering specific examples to guide the users. I'm generating tables and diagrams, and building a detailed experimental protocol based on literature data. The synthesis is coming together nicely!
Focusing on Troubleshooting Scenarios
I'm now refining the Q&A format, concentrating on the most critical challenge: achieving good yields in the Knorr synthesis. I'm prioritizing phenylhydrazine stability and precise temperature control, leveraging experimental data and my experience. I'm building out scenarios and corresponding workflow diagrams using Graphviz. I'll include practical solutions, such as optimizing solvent and catalyst selection, as well as efficient purification strategies, like recrystallization and chromatography.
Technical Support Center: Vilsmeier-Haack Reaction for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting and minimizing side product formation. As Senior Application Scientists, we have compiled field-proven insights and data to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Vilsmeier-Haack reaction with pyrazole substrates.
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. For pyrazoles, it is a key reaction for introducing a formyl group (-CHO), which is a versatile handle for further synthetic transformations in drug discovery and materials science. The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphoryl chloride (POCl₃) or oxalyl chloride.
Q2: What are the most common side products observed in the Vilsmeier-Haack formylation of pyrazoles?
The primary side products encountered are:
-
Dichloromethylated Pyrazoles: Formation of a -CHCl₂ group instead of the desired -CHO group. This occurs when the intermediate from the addition of the Vilsmeier reagent is not completely hydrolyzed during the workup.
-
Bis-formylated Pyrazoles: Introduction of two formyl groups onto the pyrazole ring. This is more common with highly activated pyrazole systems.
-
Ring Chlorination: In some cases, chlorination of the pyrazole ring can occur, especially with harsher reaction conditions or certain substitution patterns.
-
Polymerization/Degradation: Electron-rich pyrazoles can be sensitive to the acidic conditions of the reaction, leading to the formation of intractable polymeric material.
Q3: How does the substitution pattern on the pyrazole ring affect the reaction outcome?
The electronic nature and position of substituents on the pyrazole ring play a crucial role in both the regioselectivity and the propensity for side product formation.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, activate the pyrazole ring towards electrophilic substitution, generally leading to higher yields and milder reaction conditions. However, they can also increase the risk of bis-formylation.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, deactivate the ring, often requiring more forcing conditions (higher temperatures, excess Vilsmeier reagent), which can, in turn, lead to other side products like chlorination.
The regioselectivity is also governed by the existing substituents. Formylation typically occurs at the 4-position of the pyrazole ring. If the 4-position is blocked, formylation may occur at a carbon atom of a substituent if it is sufficiently activated.
Troubleshooting Guide: Side Product Formation
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Issue 1: Formation of Dichloromethylated Pyrazole Side Product
Symptoms:
-
¹H NMR spectrum shows a singlet around δ 6.5-7.5 ppm corresponding to the -CHCl₂ proton, alongside the desired aldehyde proton signal (δ 9.5-10.5 ppm).
-
Mass spectrometry data shows a molecular ion peak corresponding to the dichloromethylated product (M+2 and M+4 peaks with characteristic isotopic pattern for two chlorine atoms).
Root Cause:
The Vilsmeier-Haack reaction proceeds through the formation of an iminium salt intermediate. Incomplete hydrolysis of this intermediate during the aqueous workup leads to the formation of the dichloromethylated side product.
Solutions:
-
Ensure Complete Hydrolysis: The hydrolysis step is critical. After the reaction is complete, quenching with a hot aqueous solution of a base like sodium acetate or sodium carbonate can facilitate the complete conversion of the intermediate to the aldehyde. Stirring vigorously for an extended period (1-2 hours) during the workup can also be beneficial.
-
Optimize Workup pH: Maintaining a slightly basic pH during the hydrolysis can be crucial. Using a saturated sodium bicarbonate solution for the quench is often effective.
-
Post-Workup Conversion: If the dichloromethylated product is still formed, it can sometimes be converted to the desired aldehyde by heating it in an aqueous acidic solution (e.g., dilute HCl) or with silver nitrate.
Issue 2: Formation of Bis-formylated Pyrazole
Symptoms:
-
TLC analysis shows a more polar spot in addition to the desired mono-formylated product.
-
¹H NMR indicates the presence of two aldehyde protons and a loss of an aromatic proton signal.
-
Mass spectrometry confirms the addition of two formyl groups.
Root Cause:
This side reaction is prevalent with pyrazoles that are highly activated by electron-donating groups. The initial mono-formylated product is still electron-rich enough to undergo a second formylation.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a slight excess (1.1-1.5 equivalents) is often sufficient for mono-formylation. Avoid using a large excess of the reagent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity for mono-formylation.
-
Use a Milder Formylating Agent: In some cases, using a less reactive Vilsmeier reagent, for example, one generated from DMF and oxalyl chloride, might provide better selectivity.
Issue 3: Low Yield and/or Formation of Polymeric Material
Symptoms:
-
Low recovery of the desired product after purification.
-
Formation of a dark, insoluble material in the reaction flask.
Root Cause:
The strongly acidic nature of the Vilsmeier-Haack reaction can lead to the degradation or polymerization of sensitive pyrazole substrates, particularly those with acid-labile functional groups.
Solutions:
-
Solvent Choice: Using a non-polar solvent like 1,2-dichloroethane (DCE) or chloroform can sometimes mitigate decomposition compared to using DMF as the solvent.
-
Temperature Control: Maintain a low temperature throughout the addition of the pyrazole to the Vilsmeier reagent.
-
Inverse Addition: Add the Vilsmeier reagent slowly to a solution of the pyrazole. This can help to control the exotherm and minimize substrate degradation.
-
Protecting Groups: If the pyrazole contains acid-sensitive groups, consider using a suitable protecting group strategy.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general starting point for the formylation of an electron-rich pyrazole.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent (e.g., DCE).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Modified Protocol to Minimize Bis-formylation
This protocol is adapted for highly activated pyrazole substrates prone to double formylation.
-
Follow steps 1-4 from Protocol 1 to prepare the Vilsmeier reagent, using only 1.1 equivalents of POCl₃.
-
Dissolve the activated pyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool both the Vilsmeier reagent and the pyrazole solution to 0 °C.
-
Slowly add the Vilsmeier reagent dropwise to the pyrazole solution at 0 °C.
-
Maintain the reaction temperature at 0-5 °C and monitor closely by TLC. Do not allow the reaction to warm to room temperature unless necessary.
-
Once the starting material is consumed (typically 1-4 hours), proceed with the workup as described in steps 8-13 of Protocol 1.
Visual Diagrams
Vilsmeier-Haack Reaction Mechanism and Side Product Formation
Caption: Mechanism of Vilsmeier-Haack reaction on pyrazoles and pathways to common side products.
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Caption: A logical workflow for troubleshooting side product formation in pyrazole formylation.
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering regioselectivity challenges in the synthesis of substituted pyrazoles. The classic condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often referred to as the Knorr pyrazole synthesis, is a powerful tool, but its application to unsymmetrical dicarbonyls frequently yields a mixture of regioisomers.[1] Controlling this outcome is critical for efficient synthesis and ensuring the desired isomer for downstream applications is produced.
This FAQ-style guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and control the regiochemical outcome of your pyrazole synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting a mixture of two regioisomers in my reaction?
Answer: The formation of two regioisomers is a common issue when using an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) with a substituted hydrazine (R²-NHNH₂). The reaction proceeds via nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. Since there are two chemically distinct carbonyls in your starting material and two different nitrogen atoms in the hydrazine, two competing reaction pathways are possible.[1][2][3]
The initial attack can occur in two ways:
-
The terminal, more nucleophilic nitrogen (-NH₂) of the hydrazine attacks one carbonyl.
-
The substituted nitrogen (-NHR²) of the hydrazine attacks a carbonyl.
This leads to two different initial intermediates, which, after cyclization and dehydration, result in two distinct pyrazole regioisomers.[1] The final ratio of these isomers is not random; it is dictated by a delicate interplay of electronic effects, steric hindrance, and the reaction conditions you employ.[1][4]
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I control the regioselectivity by changing my reaction conditions?
Answer: Reaction conditions are your most powerful tool for controlling regioselectivity, often allowing you to favor one isomer significantly over the other. The key parameters to adjust are pH (acidic vs. basic conditions) and solvent choice.[4]
-
Influence of pH: The acidity or basicity of the reaction medium is critical.
-
Acidic Conditions: Under acidic conditions, the more basic terminal -NH₂ group of the hydrazine is preferentially protonated. This reduces its nucleophilicity, potentially making the substituted -NHR² group the more active nucleophile. The reaction is then directed by the attack of this nitrogen on the most electrophilic (least hindered) carbonyl carbon.
-
Neutral/Basic Conditions: In neutral or basic media, the terminal -NH₂ group is the more potent nucleophile. Its attack will typically be directed towards the more sterically accessible or electronically deficient carbonyl group of the dicarbonyl substrate.
-
-
Influence of Solvent: The choice of solvent can have a dramatic impact on regioselectivity, often more so than pH.[1] While traditional solvents like ethanol often yield mixtures, specialized solvents can strongly favor a single isomer.[5][6]
-
Fluorinated Alcohols (TFE/HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[7][8] Their strong hydrogen-bonding capabilities can differentially stabilize the transition states of the competing pathways, forcing the reaction down a single route.[1] For instance, reactions that give a 1:1 mixture in ethanol can yield ratios greater than 99:1 in TFE or HFIP.[7][8]
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents can provide better results than traditional protic solvents like ethanol.[5][6]
-
Data Summary: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate (R¹/R³) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.3 | [7] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | >99:1 | [7][8] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.5 | [7] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | >99:1 | [7][8] |
Q3: How do the substituents on my starting materials affect the outcome?
Answer: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine are fundamental in dictating the regiochemical outcome.[1][4]
-
On the 1,3-Dicarbonyl (R¹ and R³):
-
Electronic Effects: A potent electron-withdrawing group (EWG), such as -CF₃, will make the adjacent carbonyl carbon significantly more electrophilic and thus a more attractive site for nucleophilic attack.[1][4] This effect is often dominant.
-
Steric Effects: A large, bulky group will hinder the approach of the hydrazine to the nearby carbonyl. The reaction will preferentially occur at the less sterically crowded carbonyl center.[1]
-
-
On the Hydrazine (R²):
-
The substituent on the hydrazine modifies the relative nucleophilicity of the two nitrogen atoms. For example, in methylhydrazine, the methyl group is electron-donating, making the adjacent nitrogen (-NHMe) less nucleophilic than the terminal -NH₂. In phenylhydrazine, the phenyl group is electron-withdrawing, which also deactivates the adjacent nitrogen, leaving the terminal -NH₂ as the more nucleophilic center.
-
Caption: Decision factors for troubleshooting regioselectivity.
Q4: What is a reliable protocol for selectively synthesizing one regioisomer?
Answer: Here is a general, field-tested protocol for achieving high regioselectivity using a fluorinated alcohol, based on methodologies that have proven effective.[7] This protocol is optimized to favor the formation of the pyrazole isomer resulting from the initial attack at the carbonyl adjacent to an electron-withdrawing group.
Experimental Protocol: Selective Synthesis of 3-Aryl-1-methyl-5-(trifluoromethyl)pyrazole
-
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv) in anhydrous 2,2,2-trifluoroethanol (approx. 0.1 M concentration).
-
Reagent Addition: Begin stirring the solution at room temperature (20-25 °C). Slowly add methylhydrazine (1.1 equiv) dropwise to the solution over 5 minutes. Self-Validation Note: A slight exotherm may be observed. Slow addition helps maintain temperature control.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours. Trustworthiness Check: Compare the reaction mixture spot to a spot of the starting dicarbonyl to confirm consumption.
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure desired regioisomer.
-
Characterization: Confirm the identity and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unambiguously assigned using 2D NMR techniques like HMBC and NOESY (see Q5).
-
Q5: How can I confidently determine the structure of my major regioisomer?
Answer: While ¹H and ¹³C NMR can suggest the structure, unambiguous confirmation of regiochemistry requires 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[10]
-
Using HMBC: This experiment shows correlations (couplings) between protons and carbons that are 2 or 3 bonds away. To distinguish isomers, look for a correlation between the protons of the N-substituent (e.g., the N-CH₃ group) and the carbons of the pyrazole ring.
-
Isomer A (e.g., 1-methyl-3-aryl-5-CF₃): You will observe a ³J correlation between the N-CH₃ protons and the C5 carbon of the pyrazole ring (the one bearing the -CF₃ group).
-
Isomer B (e.g., 1-methyl-5-aryl-3-CF₃): You will observe a ³J correlation between the N-CH₃ protons and the C3 carbon of the pyrazole ring (the one bearing the aryl group). This is a definitive confirmation.[10]
-
-
Using NOESY: This experiment shows correlations between protons that are close in space.
-
Look for a spatial correlation (a NOESY cross-peak) between the N-CH₃ protons and the protons of the substituent at the C5 position. If the C5 substituent is an aryl group, you will see a cross-peak between the N-CH₃ protons and the ortho-protons of that aryl ring. This provides strong evidence for that specific regioisomer.[10]
-
By using these advanced analytical techniques, you can remove all ambiguity and be certain of the structure of the pyrazole you have synthesized.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Isomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomer formation during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly the Knorr condensation, is often plagued by the formation of regioisomers, leading to complex purification challenges and reduced yields of the desired product.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, control, and overcome the challenges of regioselectivity in your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why do they form?
A: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[3] This issue is most common when synthesizing pyrazoles via the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two possible reaction pathways, resulting in a mixture of two pyrazole regioisomers.[3][4]
Q2: My Knorr condensation of a 1,3-diketone with methylhydrazine is giving a nearly 1:1 mixture of isomers. What are the primary factors controlling this outcome?
A: A 1:1 mixture suggests that the two carbonyl groups of your 1,3-diketone have very similar reactivity towards the hydrazine, and there are minimal directing effects. The regiochemical outcome is a delicate balance of three main factors:[4]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (like -CF3) near a carbonyl carbon make it more susceptible to nucleophilic attack.[4][5]
-
Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine. A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl center.[4]
-
Reaction Conditions: This is often the most influential and tunable factor. Solvent polarity, pH, and temperature can dramatically alter the reaction pathway and, consequently, the isomeric ratio.[4] For instance, acidic conditions can protonate the hydrazine, changing the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[4]
Q3: How can I reliably determine the structure of the major and minor isomers I've synthesized?
A: Unambiguous structural assignment is critical and is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR will show two distinct sets of peaks for the two isomers, assigning them can be difficult without further experiments.[6][7]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is often definitive.[1] By irradiating a specific proton (e.g., the N-CH₃ protons), you can observe through-space correlations to nearby protons on the pyrazole ring or its substituents. The presence or absence of these correlations can confirm the connectivity and substitution pattern of each isomer.
-
X-Ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides absolute structural proof.[1]
Troubleshooting Guide: From Reaction to Purification
This section addresses specific issues you may encounter during your experiments and provides actionable solutions and protocols.
Problem 1: Poor Regioselectivity in the Reaction Mixture
Symptom: TLC and ¹H NMR analysis of the crude reaction mixture show a significant amount of the undesired regioisomer (e.g., ratios from 1:1 to 3:1).
Root Cause Analysis: The reaction conditions are not optimized to favor the formation of one isomer over the other. The inherent electronic and steric properties of your substrates are not sufficient to direct the reaction.
Solution Workflow: Optimizing Reaction Conditions
This workflow guides you through a systematic approach to improve the regioselectivity of your pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
Expert Insight: The Power of Fluorinated Solvents
Conventional solvents like ethanol can participate in the reaction mechanism, forming hemiacetal intermediates that may reduce selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and have a strong hydrogen-bond-donating ability.[8][9] This property can stabilize intermediates and transition states differently, often leading to a dramatic increase in regioselectivity in favor of one isomer.[8][9] Studies have shown that switching from ethanol to HFIP can change an isomer ratio from nearly 1:1 to greater than 95:5.[9]
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that demonstrate improved regioselectivity in fluorinated solvents.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (approx. 0.1 M concentration).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Assess the isomeric purity of the crude product using ¹H NMR spectroscopy before proceeding with purification.
Problem 2: Difficulty Separating Regioisomers
Symptom: The two regioisomers have very similar Rf values on TLC, making baseline separation by standard column chromatography nearly impossible.
Root Cause Analysis: Regioisomers often possess very similar polarities and physical properties, leading to co-elution during chromatographic purification.[10]
Solution Strategies for Isomer Separation
| Technique | Principle | Best For... | Considerations |
| Column Chromatography | Differential adsorption to a stationary phase. | Small to moderate differences in polarity. | Requires extensive screening of eluent systems. Deactivating silica with triethylamine can help for basic pyrazoles.[10] Reversed-phase (C18) HPLC can also be effective.[10][11] |
| Crystallization | Difference in solubility of the isomers in a specific solvent system. | Isomers with significantly different crystal packing energies. | Highly empirical; requires screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[10] |
| Salt Formation & Crystallization | Exploits differences in the basicity of the pyrazole nitrogens to form salts with different crystallization properties. | When direct crystallization of the free bases fails. | Treatment with an acid (e.g., HCl, p-TsOH) can form a salt that may selectively crystallize.[10] |
| Preparative HPLC | High-resolution chromatographic separation. | Very similar isomers that cannot be separated by standard column chromatography. | More expensive and time-consuming, but often the most effective method for difficult separations.[12] |
Protocol 2: General Protocol for Separation of Pyrazole Regioisomers by Column Chromatography
This is a general starting point for separating a mixture of two pyrazole regioisomers.[1][3][13]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (or neutral alumina for base-sensitive compounds)
-
A series of solvents for eluent screening (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
TLC plates and chamber
-
Glass column and collection tubes
Procedure:
-
TLC Screening: On a single TLC plate, spot the crude mixture and run several different eluent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). The goal is to find a solvent system that provides the maximum possible separation (ΔRf) between the two isomer spots.
-
Column Packing: Prepare a silica gel column using the best eluent system identified in the screening step.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample in a solvent ("wet loading").
-
Elution: Run the column, collecting fractions. Start with the determined eluent system. If separation is still poor, consider using a very shallow gradient of a more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers and which contain mixtures.
-
Combine and Concentrate: Combine the pure fractions of each isomer and concentrate them under reduced pressure to yield the separated products.
Visualizing the Knorr Synthesis Mechanism and Isomer Formation
The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis that lead to the formation of two regioisomers from an unsymmetrical 1,3-diketone and methylhydrazine.
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Validation & Comparative
A Comparative Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its Derivatives in Drug Discovery
This guide provides a comprehensive comparative analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid against other key pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this versatile heterocyclic scaffold. We will delve into the physicochemical properties, biological activities, and the underlying experimental methodologies required for a robust comparative evaluation.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" capable of interacting with a wide array of biological targets.[2][3] This versatility is evidenced by the integration of the pyrazole core into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4][5][6]
Selection of Compounds for Comparative Analysis
To construct a meaningful comparison, we have selected a panel of pyrazole derivatives based on their established biological activities and structural diversity. This allows for a broad exploration of the structure-activity landscape.
-
Lead Compound: this compound (MPPC)
-
Comparator A (Anti-inflammatory): Celecoxib - An FDA-approved selective COX-2 inhibitor, serving as a clinical benchmark.[4]
-
Comparator B (Anticancer): 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CFPC) - A representative pyrazole carboxamide derivative with documented anticancer potential.[10]
-
Comparator C (Antimicrobial): 3-(1H-pyrazol-1-yl)-5-(thiazol-2-yl)pyridine (PTP) - A pyrazole-thiazole hybrid, chosen to evaluate the impact of fused heterocyclic systems on antimicrobial efficacy.[11]
Comparative Physicochemical Properties
The pharmacokinetic profile of a drug candidate is heavily influenced by its physicochemical properties. Adherence to guidelines like Lipinski's Rule of Five can predict oral bioavailability. The properties for our selected compounds are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| MPPC (Lead) | C₁₁H₁₀N₂O₂ | 202.21 | 1.8 | 1 | 3 | 0 |
| Celecoxib (A) | C₁₇H₁₄F₃N₃O₂S | 381.37 | 3.5 | 1 | 5 | 0 |
| CFPC (B) | C₁₆H₁₁ClFN₃O | 315.73 | 3.7 | 1 | 3 | 0 |
| PTP (C) | C₁₁H₈N₄S | 228.27 | 2.1 | 0 | 4 | 0 |
Data is calculated based on chemical structures and established prediction models. Actual experimental values may vary.
Expert Interpretation: All selected compounds exhibit favorable physicochemical properties with no violations of Lipinski's Rule, suggesting good potential for oral activity.[12] The variation in predicted LogP values, from 1.8 for our lead compound to 3.7 for CFPC, indicates a range of lipophilicity that will likely influence membrane permeability and target engagement.
Comparative Biological Activity
The true value of a scaffold is determined by its biological efficacy. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities.[1][6]
Anti-inflammatory Activity
| Compound | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| MPPC (Lead) | COX-2 | Data not available; requires experimental determination | - |
| Celecoxib (A) | COX-2 | 0.04 | >300 |
| Indomethacin | COX-1/COX-2 | 0.1 (COX-1), 1.5 (COX-2) | 0.07 |
IC₅₀ values are representative and can vary based on assay conditions.
Causality Behind Experimental Design: The goal of an anti-inflammatory assay is to quantify the inhibition of the COX-2 enzyme while assessing off-target effects on COX-1. A high selectivity index, as seen with Celecoxib, is a primary indicator of a potentially safer anti-inflammatory drug.[13]
Anticancer Activity
Pyrazole derivatives have been shown to inhibit various targets in cancer cells, including protein kinases like CDK2, EGFR, and VEGFR-2, leading to cytotoxic effects.[7][14]
| Compound | Cell Line | GI₅₀/IC₅₀ (μM) | Mechanism of Action (Putative) |
| MPPC (Lead) | - | Requires experimental determination | - |
| Compound 5b[15] | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition |
| Compound 5b[15] | A549 (Lung) | 0.69 | Tubulin Polymerization Inhibition |
| Doxorubicin | MCF7 (Breast) | 0.95 | DNA Intercalation |
Trustworthiness of Protocols: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. Its results are a reliable proxy for cell viability and cytotoxicity, making it a cornerstone of in vitro anticancer drug screening.[15]
Antimicrobial Activity
The incorporation of additional heterocyclic rings, such as thiazole, can enhance the antimicrobial properties of the pyrazole scaffold.[11]
| Compound | Organism | Minimum Inhibitory Concentration (MIC, μg/mL) |
| MPPC (Lead) | - | Requires experimental determination |
| PTP Analogs[11] | S. aureus | 6.25 - 12.5 |
| PTP Analogs[11] | E. coli | 12.5 - 25 |
| PTP Analogs[11] | C. albicans | 25 - 50 |
| Ciprofloxacin | S. aureus | 1 - 2 |
Structure-Activity Relationship (SAR) Insights
By comparing the structures of our selected compounds, we can derive critical SAR insights that guide future drug design.[16][17][18]
Caption: Key positions on the pyrazole ring for SAR modification.
-
N1-Position: Substitution on the N1-phenyl ring is crucial. For example, the para-sulfonamide group on Celecoxib's N1-phenyl ring is a key determinant of its COX-2 selectivity.[4]
-
C3-Position: The nature of the substituent at C3 can modulate potency. In many anticancer pyrazoles, this position is often substituted with an aryl group.[19]
-
C4-Position: The carboxylic acid group in MPPC is a key functional handle. Its conversion to a carboxamide is a common strategy in developing cannabinoid receptor antagonists and anticancer agents.[18]
-
C5-Position: This position is often substituted with aryl groups, which can enhance potency through additional binding interactions with the target protein.[7]
Experimental Protocols for Comparative Evaluation
To generate the data required for this guide, standardized and validated protocols are essential.
Workflow for Comparative Drug Efficacy Screening
Caption: General workflow for screening and developing pyrazole derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
Methodology:
-
Prepare stock solutions of test compounds (MPPC, Celecoxib) and the reference standard (Indomethacin) in DMSO.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations (typically from 0.01 to 100 µM).
-
Add 150 µL of reaction buffer (100 mM Tris-HCl, pH 8.0) containing recombinant human COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a 1 M HCl solution.
-
Quantify the PGE2 concentration in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
This guide establishes that this compound is a valuable starting scaffold for medicinal chemistry exploration. While its own biological profile requires further experimental elucidation, the comparative analysis with established derivatives like Celecoxib and other potent research compounds reveals clear SAR trends.
-
For Anti-inflammatory Development: Modification of the N1-phenyl ring with a sulfonamide moiety is a validated strategy for achieving COX-2 selectivity.
-
For Anticancer Development: Exploration of carboxamide derivatives at the C4-position and bulky aryl groups at C3 and C5 are promising avenues for enhancing cytotoxicity.[15][19]
-
For Antimicrobial Development: The fusion of the pyrazole core with other heterocyclic systems like thiazole appears to be a fruitful strategy for generating broad-spectrum antimicrobial agents.[11]
Future research should focus on the synthesis and systematic screening of a library of derivatives based on the MPPC core to experimentally validate these hypotheses and uncover novel therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Comparing Anti-Inflammatory Activity with Diclofenac
<
A Senior Application Scientist's Field Guide for Researchers
In the landscape of anti-inflammatory drug discovery, diclofenac stands as a widely recognized and potent nonsteroidal anti-inflammatory drug (NSAID).[1][2][3][4][5] Its well-characterized mechanism of action and extensive clinical use make it an essential benchmark for evaluating novel anti-inflammatory compounds. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies of anti-inflammatory agents against the standard, diclofenac.
The Inflammatory Cascade and Diclofenac's Mechanism of Action
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] A key pathway in this process is the conversion of arachidonic acid into prostaglandins, potent mediators of inflammation, pain, and fever.[7][8] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[7][9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11]
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes, with a degree of selectivity towards COX-2.[7][9][10][12] By blocking these enzymes, diclofenac effectively reduces the production of prostaglandins.[7][9] Evidence also suggests that diclofenac may have additional mechanisms of action, including the inhibition of lipoxygenase pathways and the modulation of other inflammatory mediators, which may contribute to its high potency.[7][10][12]
To visually represent this core mechanism, the following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs like diclofenac.
Caption: The Arachidonic Acid Cascade and Diclofenac's Primary Mechanism.
In Vitro Evaluation of Anti-Inflammatory Activity
Initial screening of novel compounds is often best accomplished through a battery of in vitro assays. These methods are cost-effective, rapid, and allow for the elucidation of specific mechanisms of action.[6]
Cyclooxygenase (COX) Inhibition Assays
Directly assessing a compound's ability to inhibit COX-1 and COX-2 is a fundamental step. Commercially available inhibitor screening kits provide a standardized and reliable method for this evaluation.[11][13][14][15]
Experimental Protocol: Fluorometric COX Inhibitor Screening
This protocol is adapted from commercially available kits.[14][15]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid substrate, and human recombinant COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound and diclofenac (as a positive control) in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or diclofenac. Include wells for an enzyme control (no inhibitor) and a solvent control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Fluorometric Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The fluorescent signal is proportional to the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and diclofenac. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Test Compound | Diclofenac (Standard) |
| COX-1 IC50 (µM) | Insert Value | Insert Value |
| COX-2 IC50 (µM) | Insert Value | Insert Value |
| COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Insert Value | Insert Value |
Inhibition of Pro-inflammatory Cytokine Release in Cell-Based Assays
A key feature of inflammation is the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[16][17] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of cytokine release in immune cells like monocytes and macrophages.[17][18][19]
Experimental Protocol: LPS-Induced Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture: Isolate human PBMCs from healthy donor blood and culture them in appropriate media.
-
Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound or diclofenac for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and diclofenac.
| Parameter | Test Compound (IC50, µM) | Diclofenac (IC50, µM) |
| TNF-α Inhibition | Insert Value | Insert Value |
| IL-6 Inhibition | Insert Value | Insert Value |
| IL-1β Inhibition | Insert Value | Insert Value |
Indirect In Vitro Methods
Other indirect methods can provide valuable insights into a compound's anti-inflammatory potential. These include:
-
Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a process implicated in inflammation.[20][21][22][23]
-
Membrane Stabilization Assays: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can indicate anti-inflammatory activity, as lysosomal membrane stabilization is a key mechanism of some anti-inflammatory drugs.[20][21][23]
In Vivo Evaluation of Anti-Inflammatory Activity
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the efficacy of a compound in a complex biological system.[24][25]
Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[26][27][28][29][30][31] The injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling).[25][27]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.[27]
-
Late Phase (3-6 hours): Primarily driven by the production of prostaglandins, which is the phase where NSAIDs like diclofenac are most effective.[27]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Divide animals (e.g., Wistar rats) into groups: Vehicle Control, Test Compound (at various doses), and Diclofenac (e.g., 10 mg/kg, as a positive control).[27]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[27]
-
Drug Administration: Administer the vehicle, test compound, or diclofenac orally or intraperitoneally one hour before carrageenan injection.[26][27]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[26][27][29][30]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[27]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0% | 0% |
| Test Compound | Dose 1 | Insert Value | Insert Value |
| Test Compound | Dose 2 | Insert Value | Insert Value |
| Diclofenac | 10 | Insert Value | Insert Value |
Conclusion and Future Directions
A systematic and multi-faceted approach is essential when comparing the anti-inflammatory activity of a novel compound to a well-established standard like diclofenac. By combining targeted in vitro assays to elucidate the mechanism of action with robust in vivo models to assess efficacy in a physiological context, researchers can generate a comprehensive data package. This rigorous comparison not only benchmarks the potency of new chemical entities but also provides critical insights for further drug development. Future studies could also explore chronic inflammation models and detailed toxicological profiling to build a complete picture of a compound's therapeutic potential.
References
- 1. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. drugs.com [drugs.com]
- 4. acpjournals.org [acpjournals.org]
- 5. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 6. journalajrb.com [journalajrb.com]
- 7. droracle.ai [droracle.ai]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 10. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Diclofenac - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 18. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 21. ijcrt.org [ijcrt.org]
- 22. researchgate.net [researchgate.net]
- 23. bbrc.in [bbrc.in]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. inotiv.com [inotiv.com]
- 27. benchchem.com [benchchem.com]
- 28. wuxibiology.com [wuxibiology.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of novel pyrazole-4-carboxylic acid amides
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Pyrazole-4-Carboxylic Acid Amides: Fungicides vs. Kinase Inhibitors
Introduction
The pyrazole ring is a versatile scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for interacting with various biological targets.[2] When combined with a 4-carboxylic acid amide linkage, the resulting pyrazole-4-carboxylic acid amide scaffold has given rise to a diverse range of potent and selective modulators of biological function.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for two major classes of novel pyrazole-4-carboxylic acid amides: succinate dehydrogenase (SDH) inhibitors used as fungicides and kinase inhibitors with therapeutic potential in human diseases. By examining how subtle modifications to the same core structure dictate target specificity and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.
Part 1: Pyrazole-4-Carboxylic Acid Amides as Succinate Dehydrogenase Inhibitors (Fungicides)
Pyrazole-4-carboxylic acid amides are a cornerstone of modern agricultural fungicides.[1] Several highly successful commercial products, such as Bixafen, Fluxapyroxad, and Isopyrazam, are based on this scaffold and function by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the fungal respiratory chain.[3]
Mechanism of Action
SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. By inhibiting SDH, pyrazole-4-carboxylic acid amides block ATP production, leading to the cessation of fungal growth and eventual cell death.[4][5]
Caption: Mechanism of action of pyrazole-4-carboxylic acid amide fungicides.
General Structure-Activity Relationship (SAR)
The general structure of these fungicides can be divided into three key components: the pyrazole ring (A), the amide linker (B), and a substituted N-phenyl ring system (C).
-
Pyrazole Ring (A): The substitution pattern on the pyrazole ring is critical for activity. A methyl group at the N1 position and a difluoromethyl or trifluoromethyl group at the C3 position are often found in potent SDHIs.[3]
-
Amide Linker (B): The amide bond is essential for binding to the target enzyme.
-
N-Phenyl Ring System (C): This part of the molecule is highly variable and is a key determinant of the compound's spectrum of activity and physical properties. The substituents on this ring interact with a hydrophobic pocket in the SDH enzyme.
Detailed SAR Analysis
The following table summarizes the SAR for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, highlighting the impact of substitutions on the N-phenyl ring on their antifungal activity against various phytopathogenic fungi.
| Compound | R Group (on N-phenyl ring) | Antifungal Activity (Inhibition % at 50 µg/mL) | Reference |
| Boscalid | 2-chloro-4'-chlorobiphenyl | Commercial Fungicide (Reference) | [3] |
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | Exhibited higher activity than Boscalid against seven tested fungi. | [3][6] |
| TM-2 | 2-(1,3-dimethyl-5-fluoropyrazol-4-yl)phenyl | Showed excellent activity against corn rust, 2-4 times higher than Fluxapyroxad and Bixafen. | [4] |
| 7af | 2-(trifluoromethyl)phenyl | Moderate antifungal activity. | [7][8] |
| 7bg | 3-chloro-5-(trifluoromethyl)pyridin-2-yl | Moderate antifungal activity. | [7][8] |
Key Insights:
-
The presence of bulky, lipophilic groups on the N-phenyl ring is generally favorable for activity.
-
Bioisosteric replacement of the phenyl ring with other heterocyclic systems, such as indazole or pyrazole, can lead to highly potent compounds.[3][4]
-
Molecular docking studies have shown that the carbonyl oxygen of the amide forms hydrogen bonds with key amino acid residues (e.g., TYR58 and TRP173) in the binding pocket of SDH.[3][4][6]
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol describes a standard method for evaluating the antifungal activity of pyrazole-4-carboxylic acid amides.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions of a known concentration.
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporation of Test Compounds: While the PDA medium is still molten, add the appropriate volume of the stock solution of the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Part 2: Pyrazole-4-Carboxylic Acid Amides as Kinase Inhibitors
The same pyrazole-4-carboxylic acid amide scaffold has been extensively explored as a source of potent and selective kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders.[9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.
Mechanism of Action
Kinase inhibitors typically function by binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to a substrate protein. This blocks the downstream signaling cascade that is dependent on the activity of that particular kinase.
Caption: General mechanism of pyrazole-4-carboxylic acid amide kinase inhibitors.
General Structure-Activity Relationship (SAR)
While the core scaffold is the same, the SAR for kinase inhibitors differs significantly from that of SDHIs, reflecting the different topographies of their respective binding sites.
-
Pyrazole Ring: The pyrazole core often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.[11]
-
Amide Linker: The amide linker helps to orient the substituent groups correctly within the ATP-binding pocket.
-
Substituents: The substituents on both the pyrazole ring and the amide nitrogen are crucial for achieving potency and selectivity against specific kinases. These groups often occupy hydrophobic pockets and can be designed to interact with specific amino acid residues.
Detailed SAR Analysis
The following table compares the SAR of different pyrazole-4-carboxylic acid amides against various kinase targets.
| Compound Series | Kinase Target | Key SAR Observations | IC50 (nM) | Reference |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1/2/3 | Covalent inhibitors targeting wild-type and gatekeeper mutants. Compound 10h showed potent activity. | 41-99 | [12] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A Kinase | A 2D-QSAR model indicated the importance of specific electronic and steric features for activity. | Varies | [13] |
| 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides | ROCK-II | The pyrazole group binds to the hinge region. A dimethylaminoethoxy side chain enhanced potency and selectivity. | <10 | [11] |
| Densely functionalized pyrazole carboxamides | CK2, AKT1, PKA, etc. | Different appendages on the pyrazole scaffold were adjusted to optimize inhibition of various protein kinases. | Varies | [9][10] |
Key Insights:
-
For kinase inhibition, the pyrazole often serves as a bioisostere for other hinge-binding motifs.[2]
-
Achieving selectivity among the highly conserved family of kinases is a major challenge. Substituents are tailored to exploit subtle differences in the ATP-binding pockets of different kinases.[11]
-
In some cases, the pyrazole-4-carboxamide scaffold has been used to develop covalent inhibitors, which form an irreversible bond with a cysteine residue near the active site, leading to prolonged inhibition.[12]
Experimental Protocol: Biochemical Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a purified kinase enzyme.
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase enzyme, a solution of the substrate (often a biotinylated peptide), and an ATP solution.
-
Compound Dispensing: In a microplate (e.g., 384-well), dispense serial dilutions of the test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the kinase enzyme and substrate to the wells and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate to allow the detection reagents to bind.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical HTRF-based kinase inhibition assay.
Comparative Discussion: A Tale of Two Targets
The pyrazole-4-carboxylic acid amide scaffold demonstrates remarkable versatility, capable of potent and selective inhibition of two vastly different enzyme classes through distinct SAR profiles.
| Feature | SDH Inhibitors (Fungicides) | Kinase Inhibitors |
| Primary Target | Succinate Dehydrogenase (Complex II) in mitochondria. | ATP-binding pocket of various protein kinases. |
| Pyrazole Core Role | Core structural element; specific substitutions (e.g., 3-difluoromethyl) are key for potency. | Often acts as a hinge-binding motif, forming H-bonds with the kinase backbone. |
| N-Amide Substituent | Typically a large, complex, and lipophilic (bi)aryl system to fill a hydrophobic pocket. | Highly variable; designed to confer selectivity by interacting with specific residues in the ATP pocket. |
| Overall Goal | Broad-spectrum fungitoxicity. | High selectivity for a specific kinase to minimize off-target effects and toxicity in humans. |
The SAR for SDHIs is driven by the need to fit into a well-defined active site, with potency often enhanced by increasing lipophilicity in the N-aryl moiety. In contrast, the SAR for kinase inhibitors is a more nuanced balancing act. The pyrazole core provides a conserved binding interaction with the kinase hinge, while the substituents are meticulously optimized to exploit subtle differences between the hundreds of human kinases, thereby achieving the high degree of selectivity required for a safe and effective therapeutic agent.
Conclusion
The structure-activity relationship of pyrazole-4-carboxylic acid amides is a compelling illustration of how a single chemical scaffold can be strategically adapted to address diverse biological challenges. For fungicides, the focus is on optimizing interactions with the highly conserved SDH enzyme to achieve broad-spectrum activity. For kinase inhibitors, the same scaffold is fine-tuned to achieve exquisite selectivity among a large family of related enzymes, a critical requirement for human therapeutics. Understanding these comparative SAR principles is essential for the rational design of new, more effective fungicides and targeted therapies, underscoring the enduring importance of the pyrazole-4-carboxylic acid amide in both agriculture and medicine.
References
- 1. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells,10.1039/B711279C – 960化工网 [m.chem960.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Pyrazole Derivative Structures with 2D NMR
Intended for: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Pyrazole Conundrum in 1D NMR
Pyrazoles are a cornerstone scaffold in medicinal chemistry and drug discovery, found in a wide array of pharmacologically active agents.[1][2] However, their structural elucidation is not always straightforward. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial go-to technique, it often presents ambiguities specific to the pyrazole core.[3]
Key challenges include:
-
Tautomerism: In N-unsubstituted pyrazoles, rapid proton exchange between the N1 and N2 positions can lead to signal averaging. This often results in broad signals for the C3 and C5 carbons in the ¹³C NMR spectrum, making definitive assignment difficult.[4][5]
-
Regioisomerism: During synthesis, substitution reactions can yield multiple regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). These isomers have identical mass, and their 1D NMR spectra can be deceptively similar, posing a significant characterization challenge.
-
Signal Overlap: In complex, highly substituted pyrazole derivatives, proton signals can overlap, complicating the interpretation of coupling patterns and multiplicities.
To overcome these hurdles, a systematic application of 2D NMR spectroscopy is not just beneficial—it is essential for unambiguous, authoritative structural confirmation.[6] This guide provides a field-proven workflow, explaining the causality behind experimental choices and demonstrating how to build a self-validating dataset for any pyrazole derivative.
The 2D NMR Toolkit: A Logical Workflow for Structure Elucidation
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a clear picture of the molecular framework.[7] Our approach is sequential, with each experiment building upon the last to construct an undeniable structural proof.
Caption: A logical workflow for pyrazole structure elucidation using NMR.
¹H-¹H COSY: Mapping the Proton Framework
Causality: The Correlation Spectroscopy (COSY) experiment is the first step in mapping the molecule's proton network.[3] It identifies protons that are scalar-coupled to each other, typically through two or three bonds. For a pyrazole, this is critical for identifying adjacent protons, such as H4 and H5 (if present), and for tracing the coupling networks within substituents.
What to Look For:
-
Cross-peaks: An off-diagonal peak (cross-peak) at the coordinates (δH₁, δH₂) indicates that the proton at chemical shift δH₁ is coupled to the proton at δH₂.
-
Spin Systems: You can trace entire chains of coupled protons, confirming the structure of alkyl or aromatic substituents attached to the pyrazole core.
¹H-¹³C HSQC: The Direct H-C Link
Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most efficient way to assign protonated carbons.[5] It generates a cross-peak for each proton that is directly attached to a carbon atom. This experiment elegantly solves the ambiguity of which proton is attached to which carbon.[8]
What to Look For:
-
One-Bond Correlation: A single cross-peak at coordinates (δHₓ, δCᵧ) provides a definitive correlation: proton Hₓ is directly bonded to carbon Cᵧ.
-
Signal Assignment: By correlating the well-resolved proton signals to their corresponding carbons, you can begin to confidently assign the ¹³C spectrum. For pyrazoles, this allows the unambiguous assignment of C4-H4 and C5-H5 pairs.
¹H-¹³C HMBC: The Key to the Puzzle
Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[5][6] This is the experiment that definitively connects the molecular fragments and distinguishes between isomers.
Why It's Critical for Pyrazoles:
-
Connecting Fragments: HMBC correlations show links from the protons on a substituent to the carbons of the pyrazole ring, confirming its point of attachment.
-
Assigning Quaternary Carbons: Protons show correlations to non-protonated carbons (like C3 and substituted C5), which are invisible in HSQC. For example, the H4 proton will typically show a correlation to both C3 and C5, helping to locate these key ring carbons.[5]
-
Distinguishing Regioisomers: This is where HMBC truly shines. For an N-substituted pyrazole, the protons on the N-substituent will show a ³JCH correlation to C5 but a more distant (and often unobserved) ⁴JCH correlation to C3. Conversely, in the other regioisomer, the correlation will be to C3. This difference provides an unambiguous structural proof.[9]
Caption: Key HMBC correlations for assigning a 1,5-disubstituted pyrazole.
Data Presentation: A Comparative Summary
For a hypothetical 1-ethyl-5-methyl-1H-pyrazole, the expected correlations that enable full structural assignment are summarized below.
| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation(s) | Key HMBC Correlation(s) | Structural Insight |
| H4 (~6.0 ppm) | H5 | C4 (~106 ppm) | C3, C5, C(5-Me) | Confirms pyrazole core connectivity. |
| H5 (~7.2 ppm) | H4 | C5 (~140 ppm) | C3, C4, C(N-CH₂) | Confirms pyrazole core connectivity. |
| N-CH₂ (~4.1 ppm) | N-CH₂-CH₃ | C(N-CH₂) (~45 ppm) | C5 , C3, C(N-CH₂-CH₃ ) | Crucial correlation to C5 confirms 1,5-isomer. |
| N-CH₂-CH₃ (~1.4 ppm) | N-CH₂ -CH₃ | C(N-CH₂-CH₃) (~15 ppm) | C(N-CH₂) | Confirms ethyl group structure. |
| 5-CH₃ (~2.3 ppm) | None | C(5-CH₃) (~12 ppm) | C5, C4 | Confirms methyl group attachment to C5. |
Special Case: Tackling Tautomerism in N-H Pyrazoles
As previously mentioned, N-unsubstituted pyrazoles often exist as a mixture of tautomers in solution, leading to averaged and broad NMR signals, particularly for C3 and C5.[4] This complicates analysis.
The Solution: Low-Temperature NMR By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange.[5] Often, this allows the signals for the individual tautomers to "decoalesce" and appear as separate, sharp peaks. This not only provides clean data for structural analysis but also allows for the quantification of the tautomeric ratio under those conditions.[5]
Caption: Workflow for investigating pyrazole tautomerism using VT-NMR.
Experimental Protocol: A Self-Validating Approach
This protocol outlines the steps for a comprehensive 2D NMR analysis of a novel pyrazole derivative.
1. Sample Preparation:
-
Prepare a sample of your pyrazole derivative (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be reasonably high to ensure good signal-to-noise in lengthy experiments like HMBC.[5]
-
Ensure the solvent is dry, especially if observing an N-H proton, to minimize exchange with residual water.[5]
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Optimize shimming for good resolution. Reference the spectrum (e.g., to TMS or residual solvent signal).[10]
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[3]
3. 2D NMR Parameter Setup & Acquisition:
-
General: For each 2D experiment, use the previously acquired and referenced 1D proton and carbon spectra to set the spectral width (SW) and transmitter offset (o1p) appropriately. This ensures all signals of interest are included without unnecessary noise.[10]
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment.
-
HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹³C spectral width to cover the expected range of carbon signals.
-
HMBC: This is the most critical experiment for skeletal confirmation.
4. Data Processing and Analysis:
-
Process the 2D data using the appropriate Fourier transform and phasing routines for each dimension.[10]
-
Systematic Analysis:
-
Start with the HSQC to link all protonated carbons to their attached protons.
-
Use the COSY to connect these C-H pairs into spin systems.
-
Finally, use the HMBC to connect all the fragments. Look for key correlations from protons to quaternary carbons and across heteroatoms to build the complete molecular structure.
-
Cross-reference every correlation. A valid structure will be supported by a network of consistent, interlocking correlations across all acquired spectra. For example, an HMBC correlation should make sense based on the fragments identified in COSY and HSQC.
-
Conclusion
Relying solely on 1D NMR for the characterization of pyrazole derivatives is fraught with potential for ambiguity and error. By employing a logical and systematic workflow of 2D NMR experiments—COSY, HSQC, and particularly HMBC—researchers can build a robust, self-validating dataset. This multi-dimensional approach transforms spectral data into an unambiguous confirmation of molecular structure, a requirement of the highest importance in the fields of chemical research and drug development.[11][12]
References
- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 2. azooptics.com [azooptics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
comparison of different synthetic routes to pyrazole-4-carboxaldehyde
A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole-4-Carboxaldehyde
For researchers and professionals in drug development, pyrazole-4-carboxaldehyde is a pivotal intermediate. Its versatile reactivity allows for the construction of a diverse array of complex molecules with significant therapeutic potential. The choice of synthetic route to this key building block can profoundly impact the efficiency, scalability, and overall success of a medicinal chemistry campaign. This guide provides an in-depth comparison of the most common synthetic strategies, offering field-proven insights and experimental data to inform your selection.
The Vilsmeier-Haack reaction is arguably the most frequently employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]
Mechanism of Action
The reaction proceeds via an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, which makes it highly selective for electron-rich aromatic rings. The pyrazole ring, being π-excessive, is sufficiently nucleophilic to attack the iminium ion, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired aldehyde.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation[5][6]
-
To a stirred solution of the substituted pyrazole (1.0 eq) in anhydrous DMF (3-5 volumes), the solution is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃, 2.0-4.0 eq) is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-100 °C for 2-12 hours, monitoring by TLC.
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., NaHCO₃, NaOH) to pH 7-8.
-
The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Wide Substrate Scope: Effective for a broad range of electron-rich pyrazoles.[5][6] | Harsh Reagents: POCl₃ is corrosive and moisture-sensitive. |
| Good Yields: Often provides moderate to excellent yields.[7] | Exothermic Reaction: Requires careful temperature control during reagent addition. |
| Cost-Effective: Reagents are relatively inexpensive and readily available. | Substrate Limitations: Fails with pyrazoles bearing strong electron-withdrawing groups.[6] |
| Scalable: The procedure is amenable to large-scale synthesis. | Work-up: Neutralization of large amounts of acid can be cumbersome. |
Organometallic Routes: Precision through Pre-functionalization
For pyrazoles that are incompatible with the Vilsmeier-Haack conditions or when high regioselectivity is paramount, organometallic routes offer a powerful alternative. These methods typically involve the generation of a pyrazolyl anion, which then reacts with a formylating agent like DMF. The two primary approaches are through Grignard reagents and lithiation.
Synthesis via Grignard Reagents
This method involves the formation of a pyrazolylmagnesium halide from a pre-functionalized halopyrazole. This Grignard reagent is then quenched with DMF to yield the aldehyde. A notable example is the synthesis starting from 4-iodopyrazole.[8]
Experimental Protocol: Synthesis from 4-Iodopyrazole[10]
-
Protection: The NH of 4-iodopyrazole is protected, for instance, with ethyl vinyl ether, to prevent side reactions.
-
Grignard Formation: The protected 4-iodopyrazole (1.0 eq) is treated with an alkylmagnesium bromide (e.g., i-PrMgBr, 1.1 eq) in an ethereal solvent like THF at low temperature (0 °C to rt).
-
Formylation: The resulting Grignard reagent is then added to a solution of anhydrous DMF (1.5-2.0 eq) in THF at -78 °C.
-
Deprotection and Work-up: The reaction is quenched with saturated aqueous NH₄Cl, and the protecting group is removed under mild acidic conditions to afford pyrazole-4-carboxaldehyde.
Synthesis via Lithiation
Directed ortho-metalation (DoM) or halogen-lithium exchange provides another precise avenue to a 4-lithiopyrazole intermediate.[9] This powerful technique allows for formylation at a specific position, guided by a directing group or a pre-existing halogen.
Experimental Protocol: Bromine-Lithium Exchange[11]
-
A solution of a 4-bromopyrazole derivative (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere.
-
A solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 eq) is added dropwise, maintaining the low temperature.
-
The mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete halogen-lithium exchange.
-
Anhydrous DMF (1.5-2.0 eq) is added, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted and purified.
Advantages and Disadvantages of Organometallic Routes
| Advantages | Disadvantages |
| High Regioselectivity: The position of formylation is precisely controlled by the initial halogen placement.[10] | Moisture and Air Sensitive: Requires anhydrous conditions and inert atmosphere.[11] |
| Milder Conditions: Avoids the high temperatures and strongly acidic conditions of the Vilsmeier-Haack reaction. | Multi-step Synthesis: Often requires pre-functionalization (halogenation, protection) of the pyrazole ring. |
| Good Functional Group Tolerance: Can be compatible with a wider range of functional groups compared to the Vilsmeier-Haack reaction. | Cryogenic Temperatures: Often requires very low temperatures (-78 °C), which can be challenging for large-scale production. |
| Reagent Cost and Safety: Alkyllithium reagents are pyrophoric and more expensive. |
Oxidation of 4-Methyl or 4-Hydroxymethylpyrazoles
A less common but viable route is the oxidation of a pre-existing methyl or hydroxymethyl group at the 4-position of the pyrazole ring. This approach is contingent on the availability of the corresponding starting material.
Oxidizing Agents and Conditions
Various oxidizing agents can be employed, with the choice depending on the substrate and desired selectivity.
-
For 4-methylpyrazoles: Strong oxidants like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be used, although over-oxidation to the carboxylic acid is a potential side reaction.
-
For 4-hydroxymethylpyrazoles: Milder and more selective oxidizing agents are preferred to minimize the formation of byproducts. These include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP).[12]
Experimental Protocol: Oxidation of 4-Hydroxymethylpyrazole with MnO₂
-
To a solution of the 4-hydroxymethylpyrazole (1.0 eq) in a suitable solvent (e.g., chloroform, dichloromethane, or acetone), activated manganese dioxide (MnO₂, 5-10 eq) is added.
-
The heterogeneous mixture is stirred vigorously at room temperature or refluxed for several hours to days, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Orthogonal Strategy: Provides an alternative route when other methods are not suitable. | Starting Material Availability: The corresponding 4-methyl or 4-hydroxymethylpyrazole may not be readily accessible. |
| Mild Conditions (for alcohols): Oxidation of alcohols can often be performed under neutral and mild conditions. | Over-oxidation: Risk of forming the corresponding carboxylic acid, especially with 4-methylpyrazoles. |
| Stoichiometric Oxidants: Many common oxidants are used in large stoichiometric excess, generating significant waste. | |
| Selectivity Issues: The oxidant may react with other functional groups present in the molecule. |
Comparative Analysis of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Grignard Route | Lithiation Route | Oxidation Route |
| Starting Material | Substituted Pyrazole | 4-Halopyrazole | 4-Halopyrazole or Directed Pyrazole | 4-Methyl/Hydroxymethylpyrazole |
| Key Reagents | DMF, POCl₃ | i-PrMgBr, DMF | n-BuLi, DMF | MnO₂, PCC, SeO₂ |
| Typical Yield | 60-95% | 70-90% | 70-90% | 50-85% |
| Regioselectivity | Good (electronically driven) | Excellent (pre-defined) | Excellent (pre-defined) | Excellent (pre-defined) |
| Scalability | Good | Moderate | Challenging | Moderate |
| Key Advantages | Cost-effective, one-pot | High regioselectivity, mild | High regioselectivity, versatile | Orthogonal approach |
| Key Disadvantages | Harsh reagents, substrate scope | Multi-step, moisture sensitive | Cryogenic, pyrophoric reagents | Starting material availability, over-oxidation |
Conclusion and Recommendations
The synthesis of pyrazole-4-carboxaldehyde can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
The Vilsmeier-Haack reaction remains the most direct and cost-effective method for many substituted pyrazoles and is well-suited for large-scale production, provided the substrate is electronically suitable.
-
Organometallic routes , via Grignard reagents or lithiation, offer unparalleled regiocontrol and are the methods of choice for complex substrates where precise formylation is critical. However, these routes require more stringent reaction conditions and are often more resource-intensive.
-
The oxidation of 4-methyl or 4-hydroxymethylpyrazoles is a valuable alternative, particularly when the starting materials are readily available and other functional groups in the molecule are sensitive to the conditions of the other methods.
Ultimately, the optimal synthetic route will depend on a careful consideration of factors such as the specific substitution pattern of the target pyrazole, the scale of the synthesis, available laboratory equipment, and cost constraints. This guide provides the foundational knowledge for making an informed and strategic decision in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Cytotoxic Effects on Human Cell Lines
In the landscape of drug discovery and development, accurately evaluating the cytotoxic effects of novel compounds on human cell lines is a cornerstone of preclinical assessment.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key methodologies for quantifying cellular cytotoxicity. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each assay, providing the rationale behind experimental choices to empower you to select and execute the most appropriate techniques for your research questions.
The Imperative of Cytotoxicity Testing
Cytotoxicity assays are indispensable tools for gauging a compound's potential to damage or kill cells.[1][2] These in vitro methods are fundamental in various research areas, including:
-
Oncology Research: Evaluating the efficacy of chemotherapeutic agents in eliminating cancer cells.[1]
-
Toxicology and Safety Pharmacology: Assessing the potential adverse effects of new chemical entities on healthy cells and tissues.[2]
-
Drug Discovery and Screening: Identifying and characterizing lead compounds with desired cytotoxic or cytostatic properties.[2]
The choice of a specific cytotoxicity assay is critical and depends on several factors, including the research question, the expected mechanism of cell death, and the desired throughput.[3]
Core Methodologies for Assessing Cytotoxicity
This guide will focus on three widely adopted and mechanistically distinct categories of cytotoxicity assays:
-
Metabolic Activity Assays (MTT Assay): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.
-
Membrane Integrity Assays (LDH Assay): These assays quantify the leakage of intracellular components into the culture medium, a hallmark of cell membrane damage.
-
Apoptosis Assays (Annexin V/PI and Caspase-3/7 Assays): These assays detect specific biochemical and morphological changes associated with programmed cell death.
Metabolic Activity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring mitochondrial metabolic activity.[4][5]
Principle of the MTT Assay
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[6][7] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5][7] The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[7]
Membrane Integrity Assays: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Principle of the LDH Assay
LDH is a stable cytoplasmic enzyme present in all cells.[8][9] When the plasma membrane is compromised, a key feature of necrosis and late-stage apoptosis, LDH is released into the extracellular space.[8] The LDH assay is a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[8][10] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[8]
Experimental Workflow: LDH Assay
Caption: The procedural flow of the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11][12]
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing the substrate and cofactor, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance of the colored product at approximately 490 nm using a microplate reader.[8]
Apoptosis Assays: Unraveling Programmed Cell Death
Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical events.[13] Assays that specifically detect these events provide valuable insights into the mechanism of cytotoxicity.
A. Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13] By co-staining with Annexin V and PI, different cell populations can be identified:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells[16]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[16]
Caption: The experimental steps for the Annexin V/PI apoptosis assay.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.[16]
-
Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[16]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[16][17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.[15]
B. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] Caspase-3 and -7 are key executioner caspases.
This assay utilizes a substrate that contains the caspase-3/7 recognition sequence (DEVD).[18][19] The substrate is conjugated to a reporter molecule, such as a fluorophore or a luminogenic substrate.[20] In the presence of active caspase-3/7 in apoptotic cells, the substrate is cleaved, releasing the reporter molecule and generating a measurable signal (fluorescence or luminescence) that is proportional to caspase-3/7 activity.[19][20]
Caption: Simplified overview of the major apoptotic signaling pathways.
-
Cell Seeding and Treatment: Plate and treat cells as in other cytotoxicity assays.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cells in the culture plate.[20]
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow for cell lysis and caspase cleavage of the substrate.[20]
-
Signal Measurement: Measure the resulting luminescence or fluorescence using a plate reader.[20]
Comparative Analysis of Cytotoxicity Assays
Choosing the right assay is paramount for obtaining meaningful and reproducible data.[3] The following table provides a comparative overview of the assays discussed.
| Feature | MTT Assay | LDH Assay | Annexin V/PI Assay | Caspase-3/7 Assay |
| Principle | Measures mitochondrial metabolic activity.[4][5] | Measures leakage of lactate dehydrogenase from damaged cells.[8] | Detects externalization of phosphatidylserine and membrane integrity.[13][14] | Measures the activity of executioner caspases 3 and 7.[18][20] |
| Cell State Detected | Viable, metabolically active cells.[5] | Necrotic or late apoptotic cells with compromised membrane integrity. | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] | Early to mid-stage apoptotic cells.[21] |
| Assay Format | 96-well plate-based, colorimetric.[4] | 96-well plate-based, colorimetric.[11] | Flow cytometry-based, fluorescent.[14] | 96-well plate-based, fluorescent or luminescent.[20] |
| Throughput | High | High | Low to medium | High |
| Advantages | Inexpensive, simple, and well-established.[22] | Non-destructive to remaining cells (uses supernatant), simple.[22] | Provides detailed information on the mode of cell death.[23] | Highly specific for apoptosis, sensitive.[21] |
| Disadvantages | Can be affected by changes in metabolic rate unrelated to viability, endpoint assay.[24][25] | Less sensitive for early apoptosis, can be affected by serum LDH.[24][26] | Requires a flow cytometer, more complex data analysis.[23] | May not detect non-caspase-mediated cell death. |
Emerging Frontiers: Real-Time Cytotoxicity Assays
Traditional endpoint assays provide a snapshot of cytotoxicity at a single time point. However, real-time cytotoxicity assays offer the ability to continuously monitor cell death over time, providing valuable kinetic data.[27][28] These methods often utilize non-lytic fluorescent dyes that enter cells with compromised membranes, allowing for repeated measurements from the same well.[27][29] This approach enables a more dynamic understanding of a compound's cytotoxic effects.[28]
Troubleshooting Common Issues
Even with well-established protocols, experimental challenges can arise. Here are some common issues and potential solutions:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors.[30][31] | Ensure a homogenous cell suspension, calibrate pipettes, use reverse pipetting for viscous solutions.[31] |
| Low signal in MTT assay | Low cell density, insufficient incubation time.[30] | Optimize cell seeding density, increase incubation time with MTT reagent.[30] |
| High background in LDH assay | Serum in the culture medium contains LDH, microbial contamination.[30] | Use a serum-free medium during the assay or run a medium-only control, check for contamination.[30] |
| Unexpected results in Annexin V/PI assay | Inappropriate compensation settings, cell clumping. | Set up single-color controls for compensation, ensure a single-cell suspension. |
For more detailed troubleshooting, consulting technical support guides from reagent manufacturers is highly recommended.[30][32]
Conclusion: An Integrated Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic profile. A multi-parametric approach, combining assays that measure different aspects of cell health, is often the most robust strategy. For instance, an initial screen with a high-throughput metabolic assay like MTT could be followed by more detailed mechanistic studies using Annexin V/PI and caspase assays for promising hits. By understanding the principles, advantages, and limitations of each method, researchers can design and execute experiments that yield accurate, reproducible, and insightful data, ultimately accelerating the journey from discovery to clinical application.
References
- 1. opentrons.com [opentrons.com]
- 2. nebiolab.com [nebiolab.com]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promegaconnections.com [promegaconnections.com]
- 29. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] Its structural rigidity and capacity for diverse substitutions make it a privileged scaffold for creating potent modulators of cellular signaling pathways. Pyrazole-containing drugs have found applications against a wide array of diseases, from cancer to inflammatory disorders.[1][5] However, the very success of this scaffold in targeting the highly conserved ATP-binding pocket of kinases presents a significant challenge: ensuring selectivity.[6]
In drug development, selectivity is paramount. An ideal inhibitor potently engages its intended target while ignoring the hundreds of other structurally similar proteins (e.g., the human kinome) to minimize off-target effects and associated toxicities.[6][7][8][9] Cross-reactivity, the binding of an inhibitor to unintended targets, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[10] Therefore, a rigorous and multi-faceted analysis of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of inhibitors based on the this compound core. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting comparative data for researchers, scientists, and drug development professionals.
Pillar 1: Methodologies for Mapping the Selectivity Landscape
A comprehensive understanding of an inhibitor's specificity cannot be achieved with a single experiment. A robust analysis relies on a combination of high-throughput in vitro screening to cast a wide net, followed by targeted cellular assays to confirm on-target engagement in a more physiologically relevant context.
Kinome-Wide Profiling: A Global View of Interactions
The first step in assessing cross-reactivity is often to profile the inhibitor against a large panel of kinases. This provides a broad, unbiased view of its interaction landscape. Competitive binding assays are a powerful tool for this purpose.[11]
Scientific Rationale: These assays quantitatively measure the ability of a test compound to compete with a known, broad-spectrum "bait" ligand for the active site of hundreds of kinases.[12] The resulting data, often expressed as the dissociation constant (Kd) or percent of control, allows for a direct comparison of binding affinities across the kinome, immediately highlighting potential off-targets.[11][13]
Experimental Protocol: Competitive Binding Displacement Assay (e.g., KINOMEscan™)
-
Kinase Preparation: A large panel of human kinases is individually expressed as fusions to a T7 bacteriophage.
-
Compound Incubation: The test inhibitor (a derivative of the this compound scaffold) is incubated with the phage-tagged kinases.
-
Competition: An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture. Kinases that are not bound by the test inhibitor will bind to this immobilized ligand.
-
Quantification: The mixture is washed to remove non-bound components. The amount of each phage-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
-
Data Analysis: A low qPCR signal indicates that the test inhibitor effectively competed for the kinase's active site, signifying a strong interaction. The results are typically visualized in a heatmap or tree-map format for easy interpretation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure safe handling and disposal, fostering a culture of laboratory safety and environmental responsibility.
The following procedures are synthesized from established safety protocols for structurally analogous pyrazole derivatives and general principles of hazardous waste management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount.
Hazard Assessment and Characterization
Key Potential Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Incompatible materials commonly cited for similar compounds include strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances should be avoided to prevent potentially hazardous reactions.
| Hazard Classification | Anticipated Severity | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Category 4 (Harmful) | SDS for 3-Methyl-1-phenyl-2-pyrazoline-5-one[6][7] |
| Skin Irritation | Category 2 (Irritant) | SDS for 1-Methyl-1H-pyrazole-3-carboxylic acid[1] |
| Eye Irritation | Category 2A (Irritant) | SDS for 1-Methyl-1H-pyrazole-4-carboxylic acid[2] |
| Respiratory Irritation | Category 3 (Irritant) | SDS for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[4] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment and engineering controls must be in place.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash-prone operations.[3]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Do not pour this chemical down the drain or dispose of it in regular trash. [1][9]
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from sources of ignition or incompatible materials.
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[3][8] Provide them with the full chemical name and any available safety information. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[1][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large, involves other hazardous materials, or if you are not trained to handle it, contact your EHS office immediately.
-
Contain the Spill: For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[1][8]
-
Decontaminate: Decontaminate the spill area according to your laboratory's established procedures.
-
Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
